molecular formula C9H10O2 B150974 (2,3-Dihydrobenzofuran-6-yl)methanol CAS No. 1083168-69-7

(2,3-Dihydrobenzofuran-6-yl)methanol

货号: B150974
CAS 编号: 1083168-69-7
分子量: 150.17 g/mol
InChI 键: DLJJSKTZKULLGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3-Dihydrobenzofuran-6-yl)methanol (CAS: 1083168-69-7) is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. This derivative of the 2,3-dihydrobenzofuran scaffold is of significant interest in medicinal and organic chemistry research. The 2,3-dihydrobenzofuran core, which consists of a benzene ring fused to a dihydrofuran ring, is a key structural motif found in a vast range of biologically active natural products and synthetic pharmaceuticals . This compound serves as a versatile building block for the construction of complex organic molecules. Researchers value dihydrobenzofuran scaffolds for developing novel therapeutic agents due to their wide-ranging biological activities. These scaffolds are integral to compounds with demonstrated anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties . Notable natural products featuring this structure include (+)-decursivine, (+)-lithospermic acid, and pterocarpan . Furthermore, synthetic dihydrobenzofuran derivatives are investigated as cytotoxic agents, GPR4 agonists, antitubercular compounds, and drugs like prucalopride for constipation . The methanol functional group in this specific compound provides a handle for further chemical modification, making it a valuable intermediate in drug discovery and synthetic methodology projects, including novel transition metal-catalyzed reactions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling procedures. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJSKTZKULLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593071
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-69-7
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-6-yl)methanol , a heterocyclic organic compound, holds potential for exploration in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential biological relevance, collating available data for researchers and scientists.

Chemical Identity and Properties

This compound is characterized by a dihydrobenzofuran core with a hydroxymethyl substituent at the 6-position. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1083168-69-7[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
SMILES OCc1cc2c(OCC2)cc1
Predicted Boiling Point 291.3 ± 9.0 °C
Predicted Density 1.217 ± 0.06 g/cm³

Synthesis and Experimental Protocols

A potential synthetic pathway is the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde. This transformation can be achieved using standard reducing agents.

Hypothetical Experimental Protocol for the Reduction of 2,3-Dihydrobenzofuran-6-carbaldehyde:

Reaction Scheme:

Synthesis of this compound 2,3-Dihydrobenzofuran-6-carbaldehyde 2,3-Dihydrobenzofuran-6-carbaldehyde Product This compound 2,3-Dihydrobenzofuran-6-carbaldehyde->Product Reduction Reducing_Agent NaBH4 or LiAlH4 (Reducing Agent) Reducing_Agent->Product

Caption: Synthesis of this compound.

Materials:

  • 2,3-dihydrobenzofuran-6-carbaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol for NaBH₄, or diethyl ether/tetrahydrofuran for LiAlH₄)

  • Acidic workup solution (e.g., dilute hydrochloric acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure using Sodium Borohydride (Illustrative):

  • Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for this particular substrate.

Potential Biological Activity and Applications in Drug Development

Direct pharmacological studies on this compound are scarce in publicly available literature. However, the 2,3-dihydrobenzofuran scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Neuroprotective Potential: Derivatives of 2,3-dihydrobenzofuran have been investigated for their neuroprotective effects. These compounds have shown potential in mitigating neuronal damage caused by excitotoxicity and oxidative stress. The structural similarity of this compound to these neuroprotective agents suggests it could be a candidate for further investigation in the context of neurodegenerative diseases.

Interaction with Serotonin Transporters: The 2,3-dihydrobenzofuran moiety is also found in compounds that interact with the serotonin transporter (SERT). For instance, certain benzofuran derivatives exhibit affinity for both the 5-HT1A receptor and SERT. Given that viloxazine, a norepinephrine reuptake inhibitor with a related morpholine ring structure, has been developed for treating ADHD, it is plausible that this compound or its derivatives could be explored for their effects on monoamine transporters.

Signaling Pathway Hypothesis

Based on the known activities of the broader class of dihydrobenzofuran compounds, a hypothetical signaling pathway illustrating potential neuroprotective mechanisms is presented below. This diagram represents a general framework and has not been specifically validated for this compound.

Potential_Neuroprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Excitotoxic_Stimuli Excitotoxic Stimuli (e.g., Glutamate) NMDA_Receptor NMDA Receptor Excitotoxic_Stimuli->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Leads to ROS_Production ROS Production Ca_Influx->ROS_Production Increases Neuronal_Damage Neuronal Damage & Apoptosis ROS_Production->Neuronal_Damage Induces Dihydrobenzofuran This compound (Hypothesized) Dihydrobenzofuran->ROS_Production Inhibits (Antioxidant Effect) Antioxidant_Defense Enhanced Antioxidant Defense Dihydrobenzofuran->Antioxidant_Defense Promotes Antioxidant_Defense->ROS_Production Reduces

References

In-Depth Technical Guide: (2,3-Dihydrobenzofuran-6-yl)methanol (CAS 1083168-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-6-yl)methanol, a key building block in the development of targeted protein degraders. This document consolidates available data on its chemical properties, synthesis, and potential applications in drug discovery, with a focus on experimental details and logical workflows.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a dihydrobenzofuran core with a hydroxymethyl substituent. Its structure lends itself to further chemical modification, making it a valuable component in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1083168-69-7
IUPAC Name (2,3-dihydro-1-benzofuran-6-yl)methanol
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Canonical SMILES C1OC2=CC=C(C=C2C1)CO
InChI Key DLJJSKTZKULLGR-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[1]
Appearance White to off-white-
Purity ≥98%[1]
Predicted Boiling Point 291.3 ± 9.0 °C-
Predicted Density 1.217 ± 0.06 g/cm³-
Predicted pKa 14.31 ± 0.10-
Storage Temperature 2-8°C[1]

Synthesis

The primary route for the synthesis of this compound involves the reduction of a corresponding ester, Methyl 2,3-dihydrobenzofuran-6-carboxylate.

Experimental Protocol: Reduction of Methyl 2,3-dihydrobenzofuran-6-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Reaction Scheme:

G reactant Methyl 2,3-dihydrobenzofuran-6-carboxylate product This compound reactant->product Reduction reagent Lithium Aluminium Hydride (LiAlH4) in Tetrahydrofuran (THF)

Caption: Synthesis of this compound.

Materials:

  • Methyl 2,3-dihydrobenzofuran-6-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of Methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF is prepared.

  • In a separate reaction vessel, a stirred solution of lithium aluminium hydride (6.1 g, 250 mmol) in THF (300 mL) is cooled to 0°C.

  • The THF solution of Methyl 2,3-dihydrobenzofuran-6-carboxylate is added slowly to the LiAlH₄ solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous sodium hydroxide solution.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This procedure affords this compound as a product. The reported yield is 92.0% (13.8 g).

Spectroscopic Data

The primary available spectroscopic data for the characterization of this compound is ¹H NMR.

¹H NMR (400 MHz, CDCl₃): δ 7.17 (d, J = 7.2 Hz, 1H), 6.84 (d, J = 7.2 Hz, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J = 8.4 Hz, 2H), 3.20 (t, J = 8.4 Hz, 2H), 1.67 (br s, 1H).

Application in Drug Discovery: A Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This designation indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. They consist of three key components:

  • A ligand for the target protein of interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI. This ubiquitination acts as a molecular tag, marking the POI for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Role of this compound

This compound serves as a scaffold or a component of the linker in the synthesis of PROTACs. The hydroxyl group provides a reactive handle for conjugation to either the POI ligand, the E3 ligase ligand, or another part of the linker. The dihydrobenzofuran moiety can influence the physicochemical properties of the final PROTAC molecule, such as its solubility, cell permeability, and overall conformation, which are critical for its efficacy.

While specific examples of PROTACs incorporating this compound are not yet prevalent in publicly available literature, its commercial availability as a building block suggests its active use in ongoing drug discovery programs. Researchers can utilize this molecule to systematically explore the structure-activity relationships of novel PROTACs by modifying the linker region, which is known to be a critical determinant of ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a valuable chemical entity for researchers and scientists engaged in the field of targeted protein degradation. Its well-defined synthesis and reactive functional group make it an attractive building block for the construction of PROTAC libraries. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks in the rational design of novel therapeutics is expected to grow. Further research is warranted to explore the full potential of this compound in the development of next-generation protein degraders.

References

(2,3-Dihydrobenzofuran-6-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a logical workflow for the potential investigation of (2,3-Dihydrobenzofuran-6-yl)methanol. The 2,3-dihydrobenzofuran scaffold is a core structure in numerous biologically active compounds, exhibiting a range of activities including antioxidative, anti-cancer, and anti-microbial properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this specific derivative.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 1083168-69-7
IUPAC Name (2,3-dihydro-1-benzofuran-6-yl)methanol

Synthetic Workflow

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the formylation of 2,3-dihydrobenzofuran to yield the key intermediate, 2,3-dihydrobenzofuran-6-carbaldehyde. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. The following diagram illustrates this synthetic pathway.

G cluster_0 cluster_1 A 2,3-Dihydrobenzofuran C 2,3-Dihydrobenzofuran-6-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E This compound C->E Reduction D Sodium Borohydride (NaBH₄) Methanol (MeOH) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings such as 2,3-dihydrobenzofuran.[1] The reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[2][3]

Materials:

  • 2,3-Dihydrobenzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous DCM to the reaction mixture dropwise via the dropping funnel.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dihydrobenzofuran-6-carbaldehyde.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.[4][5][6]

Materials:

  • 2,3-Dihydrobenzofuran-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of deionized water.

  • Acidify the mixture to a pH of ~6-7 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by silica gel column chromatography if necessary.

References

Spectroscopic and Synthetic Profile of (2,3-Dihydrobenzofuran-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (2,3-Dihydrobenzofuran-6-yl)methanol (CAS No: 1083168-69-7; Molecular Formula: C₉H₁₀O₂). Due to the limited availability of experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with plausible experimental protocols derived from established chemical methodologies.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for this compound. These predictions are based on computational models and provide a valuable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.80s1HAr-H
~6.75d1HAr-H
~4.60s2H-CH₂OH
~4.55t2H-OCH₂-
~3.20t2H-CH₂-
~1.70t (broad)1H-OH

Solvent: CDCl₃. Frequency: 400 MHz. Predictions are based on standard NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~160.0Ar-C (C-O)
~132.0Ar-C
~128.0Ar-C
~125.0Ar-CH
~110.0Ar-CH
~109.0Ar-CH
~71.0-OCH₂-
~65.0-CH₂OH
~30.0-CH₂-

Solvent: CDCl₃. Frequency: 100 MHz. Predictions are based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy: The experimental IR spectrum for this compound is not readily available. However, based on its functional groups, the following characteristic absorption bands are expected:

  • ~3300 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~2900 cm⁻¹: C-H stretch of the alkyl and aromatic groups.

  • ~1600 cm⁻¹, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ether.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS): Experimental mass spectrometry data is not publicly available. For electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 150.17. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) and rearrangements of the dihydrobenzofuran ring.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reduction of 2,3-Dihydrobenzofuran-6-carboxylic acid

A likely synthetic route to this compound is the reduction of the corresponding carboxylic acid.

Materials:

  • 2,3-Dihydrobenzofuran-6-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • A solution of 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M HCl.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is used at a standard energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 2,3-Dihydrobenzofuran-6-carboxylic acid Reduction Reduction with LiAlH₄ in THF Start->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry (MS) Product->MS Molecular Weight and Fragmentation

Caption: Synthetic and analytical workflow.

SpectroscopicAnalysis Spectroscopic Analysis Logic cluster_techniques Analytical Techniques cluster_data Data Obtained Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Nuclei NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation Confirms Connectivity IR_Data->Structure_Confirmation Confirms Functional Groups MS_Data->Structure_Confirmation Confirms Molecular Weight

Caption: Spectroscopic analysis logic flow.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2,3-Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic core, offering researchers, scientists, and drug development professionals a detailed account of its origins, from the first laboratory syntheses to the isolation of its naturally occurring derivatives.

I. The Dawn of Synthesis: From Benzofuran to its Saturated Analogue

The story of 2,3-dihydrobenzofuran, historically known as coumaran, is intrinsically linked to its aromatic counterpart, benzofuran, first named coumarone. The synthesis of the parent benzofuran ring was first reported in 1870 by the English chemist William Henry Perkin.[1][2] This pioneering work on the aromatic heterocycle laid the foundation for the subsequent exploration of its derivatives.

The first documented synthesis of the saturated 2,3-dihydrobenzofuran core was achieved in 1892 by E. Alexander.[3] Recognizing the relationship between the unsaturated benzofuran (coumarone) and its potential saturated form, Alexander performed a chemical reduction to create the dihydro compound. This seminal work marked the first time the 2,3-dihydrobenzofuran skeleton was constructed in a laboratory setting.

Experimental Protocol: The First Synthesis of 2,3-Dihydrobenzofuran (Alexander, 1892)

The inaugural synthesis of 2,3-dihydrobenzofuran was achieved through the reduction of benzofuran (coumarone) using sodium metal in absolute ethanol. This classic reduction method, common in the late 19th century for saturating double bonds, provided the first sample of the compound now central to many areas of chemical research.

Objective: To synthesize 2,3-dihydrobenzofuran by the reduction of benzofuran.

Reactants:

  • Benzofuran (Coumarone)

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • Benzofuran is dissolved in a suitable volume of absolute ethanol.

  • Small pieces of sodium metal are carefully and incrementally added to the ethanolic solution of benzofuran. The reaction is exothermic and produces hydrogen gas, requiring careful control of the addition rate.

  • The addition of sodium is continued until the metal no longer dissolves, indicating the reaction is complete.

  • Following the complete reaction of the sodium, the resulting mixture is diluted with water to dissolve the sodium ethoxide formed during the reaction.

  • The aqueous alcoholic solution is then subjected to distillation to remove the ethanol.

  • The remaining aqueous layer, containing the 2,3-dihydrobenzofuran, is then extracted with a suitable organic solvent, such as diethyl ether.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

  • The crude 2,3-dihydrobenzofuran is then purified by fractional distillation.

Results: This process yielded the saturated heterocycle, 2,3-dihydrobenzofuran, which was characterized by its physical properties, such as boiling point, and its distinct chemical behavior compared to the starting aromatic benzofuran.

Logical Flow of Early Benzofuran Chemistry

Early_Benzofuran_Chemistry Coumarin Coumarin (Isolated 1820) Perkin_Coumarin Perkin's Synthesis of Coumarin (1868) Coumarin->Perkin_Coumarin Leads to Benzofuran Benzofuran (Coumarone) (First Synthesized by Perkin, 1870) Perkin_Coumarin->Benzofuran Leads to Dihydrobenzofuran 2,3-Dihydrobenzofuran (Coumaran) (First Synthesized by Alexander, 1892) Benzofuran->Dihydrobenzofuran Reduction

Caption: Chronological development from the isolation and synthesis of coumarin to the first syntheses of benzofuran and 2,3-dihydrobenzofuran.

II. Nature's Blueprint: The Discovery of 2,3-Dihydrobenzofuran in Natural Products

While the synthetic chemists of the 19th century were building the 2,3-dihydrobenzofuran core from simpler molecules, nature had long been producing a diverse array of compounds based on this scaffold. The timeline of the discovery of these natural products is a testament to the advancements in analytical and structural elucidation techniques.

One of the earliest recognized classes of natural products containing a complex, modified 2,3-dihydrobenzofuran core is the rotenoids . The insecticidal properties of certain plants had been known for centuries, but it was not until 1895 that French botanist Emmanuel Geoffroy isolated an active chemical component, which he named nicouline.[4] A few years later, in 1902, Japanese chemist Nagayoshi Nagai isolated a pure crystalline compound from the plant Derris elliptica, which he named rotenone .[4][5] By 1930, it was confirmed that nicouline and rotenone were the same compound.[4] The complex structure of rotenone, which contains a cis-fused dihydropyrano[2,3-c]chromene system that is structurally related to 2,3-dihydrobenzofuran, was fully elucidated in the early 1930s.

Another significant class of natural products featuring the 2,3-dihydrobenzofuran skeleton are the pterocarpans . These isoflavonoids are known for their role as phytoalexins in plants, compounds produced in response to pathogen attack. While the systematic study and isolation of many pterocarpans occurred later in the 20th century, early work on plant constituents likely encountered these compounds without fully characterizing their structures.

Lignans , another major class of polyphenols, also include members with the 2,3-dihydrobenzofuran motif. While the term "lignan" was introduced in the early 20th century, the isolation and structural determination of specific dihydrobenzofuran-containing lignans followed the development of more advanced analytical methods.

Timeline of Key Discoveries

Discovery_Timeline cluster_synthesis Synthetic Milestones cluster_natural_products Natural Product Milestones s1870 1870 Perkin synthesizes Benzofuran s1892 1892 Alexander synthesizes 2,3-Dihydrobenzofuran n1895 1895 Geoffroy isolates 'Nicouline' (Rotenone) n1902 1902 Nagai isolates crystalline Rotenone n1930s 1930s Structure of Rotenone elucidated

Caption: Key dates in the synthesis and discovery of 2,3-dihydrobenzofuran and related natural products.

III. Evolution of Synthetic Methodologies

Following Alexander's initial reduction method, the synthesis of 2,3-dihydrobenzofurans has evolved dramatically. The 20th and 21st centuries have seen the development of a vast toolbox of synthetic reactions to construct this important scaffold with high efficiency and control over stereochemistry. These modern methods stand in contrast to the early, more rudimentary techniques, highlighting the progress in the field of organic synthesis. A brief overview of major synthetic strategies that have been developed is presented in the table below.

Method CategoryDescriptionKey Features
Intramolecular Cyclization Formation of the dihydrofuran ring by cyclizing a pre-functionalized aromatic precursor. Common strategies include O-alkylation followed by ring-closing metathesis, intramolecular Heck reactions, or cyclization of ortho-allylphenols.High atom economy, often allows for good stereocontrol.
[3+2] Cycloadditions Reaction of a three-atom component (e.g., an ortho-quinone methide) with a two-atom component (e.g., an alkene) to form the five-membered dihydrofuran ring.Convergent approach, allows for rapid assembly of the core structure.
C-H Activation/Functionalization Direct formation of a C-C or C-O bond by activating a C-H bond on the aromatic ring or an adjacent alkyl chain, often catalyzed by transition metals like palladium or rhodium.Step-economic, avoids pre-functionalization of starting materials.
Carbene/Carbenoid Insertions Intramolecular insertion of a carbene or carbenoid into a C-H bond of an ortho-alkyl group on a phenol ether.Powerful method for forming the C2-C3 bond, often with high stereoselectivity.
Reduction of Benzofurans Modern variations of Alexander's original approach, using catalytic hydrogenation or other selective reducing agents to saturate the furan ring of a pre-formed benzofuran.Useful for accessing specific substitution patterns when the corresponding benzofuran is readily available.

IV. Conclusion

The journey of the 2,3-dihydrobenzofuran core, from its first synthesis by the reduction of its aromatic precursor to its recognition as a widespread and vital component of natural products, mirrors the broader evolution of organic chemistry. The initial discoveries in the late 19th and early 20th centuries provided the fundamental knowledge that has enabled the development of the sophisticated synthetic methods and the extensive pharmacological investigations of today. For researchers in drug discovery and development, understanding this rich history provides a valuable context for the continued exploration and exploitation of this truly privileged scaffold.

References

The Dihydrobenzofuran Moiety: A Privileged Scaffold in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a diverse array of natural products, imbuing them with a wide spectrum of potent biological activities. This heterocyclic core, consisting of a benzene ring fused to a dihydrofuran ring, serves as a versatile scaffold for evolutionary and synthetic diversification, leading to compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the pivotal role of the dihydrobenzofuran moiety in natural products, delving into its biosynthesis, biological activities, and the synthetic strategies employed to access these complex molecules.

Biological Activities of Dihydrobenzofuran-Containing Natural Products

Natural products featuring the dihydrobenzofuran core exhibit a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The specific biological function is often dictated by the nature and stereochemistry of the substituents adorning the core structure.

Anticancer Activity

A significant number of dihydrobenzofuran natural products have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.

One of the most prominent classes of anticancer dihydrobenzofurans is the rocaglamides (also known as flavaglines), isolated from plants of the Aglaia genus.[1][2] Rocaglamides exhibit profound anticancer activity at nanomolar concentrations by inhibiting protein synthesis.[1] Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[3] By clamping eIF4A onto specific mRNA sequences, rocaglamides stall the translation of key oncogenes.[1] This mechanism of action disrupts critical signaling cascades, including the Ras-CRaf-MEK-ERK pathway.[4]

Pterocarpans , another major group of isoflavonoids containing a dihydrobenzofuran-like core, have also been investigated for their anticancer properties.[5]

The following table summarizes the cytotoxic activities of selected dihydrobenzofuran natural products against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
RocaglamideVarious0.001 - 0.2[2]
SilvestrolBJAB lymphoma~0.0015 (72h)[6]
DidesmethylrocaglamideP388 cells0.006 ng/mL[7]
Methyl Rocaglate Derivative (48)Xenografted human colon cancer-[2]
Fluorinated Dihydrobenzofuran 1HCT11619.5[6]
Fluorinated Dihydrobenzofuran 2HCT11624.8[6]
Benzofuran-2-yl Derivative 32A2780 (ovarian)12[8]
Benzofuran-2-yl Derivative 33A2780 (ovarian)11[8]
Dihydrobenzofuran-2-carboxylic acid Derivative 35ACHN, HCT15, MM231, NUGC-3, PC-32.20 - 5.86[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several dihydrobenzofuran natural products have been shown to possess significant anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

The NF-κB signaling pathway is a central regulator of the inflammatory response. Some dihydrobenzofuran derivatives have been found to inhibit the activation of this pathway, potentially by targeting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[9][11][12][13][14]

The MAPK signaling cascades (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Certain rocaglamides have been shown to induce apoptosis through the activation of p38 and JNK, while inhibiting the pro-proliferative Ras-CRaf-MEK-ERK pathway.[4]

Quantitative data on the anti-inflammatory activity of selected dihydrobenzofuran derivatives are presented below.

Compound/DerivativeAssayIC50 (µM)Reference(s)
Fluorinated Dihydrobenzofuran 2NO production in RAW 264.7 cells-[6]
Fluorinated Dihydrobenzofuran 3NO production in RAW 264.7 cells-[6]
Fluorinated Dihydrobenzofuran 8NO production in RAW 264.7 cells-[6]
Benzofuran Derivative 1NO production in RAW 264.7 cells17.31[15]
Benzofuran Derivative 3NO production in RAW 264.7 cells16.5[15]
Benzofuran Derivative 38NO production5.28[8]
Fluorinated Dihydrobenzofuran 2PGE2 formation in macrophages1.92[16]
Fluorinated Dihydrobenzofuran 3PGE2 formation in macrophages1.48[16]
Fluorinated Dihydrobenzofuran 8PGE2 formation in macrophages20.52[16]
Fluorinated Dihydrobenzofuran 2IL-6 production in macrophages1.23 - 9.04[16]
Fluorinated Dihydrobenzofuran 3IL-6 production in macrophages1.23 - 9.04[16]
Fluorinated Dihydrobenzofuran 8IL-6 production in macrophages1.23 - 9.04[16]
Antioxidant Activity

Many dihydrobenzofuran natural products exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This property is often attributed to the presence of phenolic hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to quench free radicals.

The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, crude extracts of pterocarpans from Phaseolus vulgaris have demonstrated high antioxidant activity in the DPPH assay.[1]

Compound/ExtractAssayEC50 / ActivityReference(s)
Pterocarpan pod extract (acetone)DPPHEC50 = 0.14 g dm/g DPPH[1]
Pterocarpan pod extract (ethanol)DPPHEC50 = 0.20 g dm/g DPPH[1]
Pterocarpan seed extract (acetone)DPPHEC50 = 0.26 g dm/g DPPH[1]
Pterocarpan seed extract (ethanol)DPPHEC50 = 0.37 g dm/g DPPH[1]
Antimicrobial Activity

The dihydrobenzofuran scaffold is also present in natural products with notable antimicrobial activity against a range of bacteria and fungi. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.

For example, certain benzofuran derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[17]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzofuran Derivative 1Salmonella typhimurium12.5[15]
Benzofuran Derivative 1Staphylococcus aureus12.5[15]
Benzofuran Derivative 1Escherichia coli25[15]
Benzofuran Derivative 2Staphylococcus aureus25[15]
Benzofuran Derivative 5Penicillium italicum12.5[15]
Benzofuran Derivative 5Colletotrichum musae12.5[15]
Benzofuran Derivative 6Penicillium italicum12.5[15]
Benzofuran Derivative 6Colletotrichum musae12.5 - 25[15]
6-hydroxybenzofuran derivative 15Various bacteria0.78 - 3.12[17]
6-hydroxybenzofuran derivative 16Various bacteria0.78 - 3.12[17]
2-salicyloylbenzofuran derivative 51Gram-(+) bacteria0.06 - 0.12 mM[8]

Biosynthesis of Dihydrobenzofuran Natural Products

The biosynthesis of the dihydrobenzofuran core in natural products is diverse and often involves complex enzymatic cascades. Two well-studied examples are the biosynthesis of pterocarpans and the postulated pathway for rocaglamides.

Pterocarpan Biosynthesis

Pterocarpans are synthesized via the isoflavonoid pathway, which is an extension of the general phenylpropanoid pathway.[5] The key step in forming the characteristic tetracyclic pterocarpan skeleton is a stereospecific cyclization reaction. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to form an isoflavone precursor. This is followed by a series of reductions and hydroxylations, culminating in the crucial ring-closure step catalyzed by pterocarpan synthase (PTS), an enzyme that has been identified as a dirigent domain-containing protein with isoflavanol dehydratase activity.[18][19] This final step establishes the stereochemistry of the pterocarpan core.

Pterocarpan_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Isoflavone Isoflavone Chalcone->Isoflavone CHI, IFS Isoflavanone Isoflavanone Isoflavone->Isoflavanone IFR Isoflavanol Isoflavanol Isoflavanone->Isoflavanol VR Pterocarpan Pterocarpan Isoflavanol->Pterocarpan PTS

Caption: Simplified biosynthetic pathway of pterocarpans.

Postulated Biosynthesis of Rocaglamides

The biosynthesis of rocaglamides has not been fully elucidated at the enzymatic level, but a plausible pathway has been proposed based on biomimetic synthesis studies.[1] The proposed pathway starts from two precursors: a 3-hydroxyflavone derivative and a cinnamic acid amide derivative. The key step is believed to be a [3+2] cycloaddition reaction between these two precursors to form the characteristic cyclopenta[b]benzofuran core of rocaglamides.[1][2]

Rocaglamide_Biosynthesis 3-Hydroxyflavone\nDerivative 3-Hydroxyflavone Derivative Intermediate Intermediate 3-Hydroxyflavone\nDerivative->Intermediate [3+2] Cycloaddition Cinnamic Acid\nAmide Derivative Cinnamic Acid Amide Derivative Cinnamic Acid\nAmide Derivative->Intermediate Rocaglamide Rocaglamide Intermediate->Rocaglamide Further modifications

Caption: Postulated biosynthetic pathway of rocaglamides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of dihydrobenzofuran natural products.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Dihydrobenzofuran natural product (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT->Incubate Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • 96-well plates or cuvettes

  • Dihydrobenzofuran natural product (dissolved in a suitable solvent, e.g., methanol or ethanol)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the dihydrobenzofuran compound and the positive control in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample or standard solution with a specific volume of the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Prepare Sample Dilutions Prepare Sample Dilutions Mix with DPPH Solution Mix with DPPH Solution Prepare Sample Dilutions->Mix with DPPH Solution Incubate in Dark Incubate in Dark Mix with DPPH Solution->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Scavenging Calculate % Scavenging Measure Absorbance->Calculate % Scavenging

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3: General Procedure for the Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling

This protocol outlines a general method for the synthesis of dihydrobenzofuran neolignans from phenylpropanoid precursors.

Materials:

  • Phenylpropanoid precursor (e.g., methyl p-coumarate)

  • Oxidizing agent (e.g., silver(I) oxide, Ag₂O)

  • Anhydrous solvent (e.g., a mixture of benzene and acetone, or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenylpropanoid precursor in the anhydrous solvent.

  • Addition of Oxidant: Add the oxidizing agent (e.g., 0.5-1.0 equivalents of Ag₂O) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid oxidant. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dihydrobenzofuran neolignan.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Dihydrobenzofuran_Synthesis Dissolve Precursor Dissolve Precursor Add Oxidant Add Oxidant Dissolve Precursor->Add Oxidant Stir at RT Stir at RT Add Oxidant->Stir at RT Filter & Concentrate Filter & Concentrate Stir at RT->Filter & Concentrate Purify by Chromatography Purify by Chromatography Filter & Concentrate->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product

Caption: General workflow for the synthesis of dihydrobenzofuran neolignans.

Signaling Pathway Diagrams

The following diagrams illustrate the interaction of dihydrobenzofuran natural products with key cellular signaling pathways.

Rocaglamide Inhibition of the MAPK/ERK Pathway

Rocaglamides inhibit protein synthesis by targeting eIF4A, which in turn can suppress the translation of proteins involved in the MAPK/ERK signaling pathway, such as c-Raf. This leads to a downstream inhibition of cell proliferation.

MAPK_Inhibition cluster_pathway MAPK/ERK Pathway Ras Ras c-Raf c-Raf Ras->c-Raf MEK MEK c-Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Rocaglamide Rocaglamide eIF4A eIF4A Rocaglamide->eIF4A inhibits c-Raf mRNA c-Raf mRNA eIF4A->c-Raf mRNA binds c-Raf mRNA->c-Raf translation inhibited

Caption: Rocaglamide-mediated inhibition of the MAPK/ERK pathway.

Dihydrobenzofuran Modulation of the NF-κB Pathway

Certain dihydrobenzofuran derivatives are proposed to inhibit the NF-κB pathway by targeting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB binds Degradation Degradation IκBα->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription activates Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Pro-inflammatory\nStimulus->IKK Dihydrobenzofuran Dihydrobenzofuran Dihydrobenzofuran->IKK inhibits

Caption: Proposed mechanism of NF-κB inhibition by dihydrobenzofurans.

Conclusion

The dihydrobenzofuran moiety represents a privileged scaffold in the realm of natural products, providing a foundation for a vast array of compounds with potent and diverse biological activities. The insights into their biosynthesis, mechanisms of action, and synthetic accessibility continue to drive research in drug discovery and development. The information presented in this technical guide serves as a comprehensive resource for scientists working to unlock the full therapeutic potential of this remarkable class of natural products. Further exploration into the structure-activity relationships, optimization of synthetic routes, and detailed elucidation of their molecular targets will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bioactivity of the 2,3-Dihydrobenzofuran Core for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance as a foundational template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse bioactivities associated with the 2,3-dihydrobenzofuran scaffold, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Diverse Bioactivities of the 2,3-Dihydrobenzofuran Scaffold

The unique structural features of the 2,3-dihydrobenzofuran ring system, including its conformational flexibility and potential for diverse substitutions, allow for its interaction with a multitude of biological targets. This has led to the discovery of derivatives with a broad spectrum of pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2,3-dihydrobenzofuran derivatives against various human cancer cell lines.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways implicated in tumorigenesis.

Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)Bioactivity (IC₅₀/GI₅₀ in µM)Reference(s)
Fluorinated dihydrobenzofuran 1HCT116 (colorectal)19.5[4]
Fluorinated dihydrobenzofuran 2HCT116 (colorectal)24.8[4]
Benzofuran-isatin conjugate 5aSW-620 (colorectal)8.7[5]
Benzofuran-isatin conjugate 5aHT-29 (colorectal)9.4[5]
Benzofuran-isatin conjugate 5dSW-620 (colorectal)6.5[5]
Benzofuran-isatin conjugate 5dHT-29 (colorectal)9.8[5]
Benzofuran derivative 9hPanc-1 (pancreatic)40.91 (nM)[6]
Benzofuran derivative 11dPanc-1 (pancreatic)41.70 (nM)[6]
Benzofuran derivative 11ePanc-1 (pancreatic)46.88 (nM)[6]
Benzofuran derivative 13cPanc-1 (pancreatic)52.63 (nM)[6]
Anti-Inflammatory Activity

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives are well-documented, with many compounds demonstrating significant inhibition of key inflammatory mediators.[4][7] Their mechanism of action often involves the suppression of pro-inflammatory signaling pathways such as NF-κB.

Table 2: Anti-Inflammatory Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeTarget/AssayBioactivity (IC₅₀ in µM)Reference(s)
Fluorinated benzofuran 1NO release (LPS-stimulated RAW 264.7)17.3[8]
Fluorinated benzofuran 4NO release (LPS-stimulated RAW 264.7)16.5[8]
Fluorinated dihydrobenzofuran 2IL-6 release1.23[4]
Fluorinated dihydrobenzofuran 2CCL2 release1.52[4]
Fluorinated dihydrobenzofuran 2Nitric Oxide (NO) production2.42[4]
Fluorinated dihydrobenzofuran 2Prostaglandin E₂ (PGE₂) release1.91[4]
Fluorinated dihydrobenzofuran 3IL-6 release5.21[4]
Fluorinated dihydrobenzofuran 3CCL2 release1.5[4]
Fluorinated dihydrobenzofuran 3Nitric Oxide (NO) production5.23[4]
Fluorinated dihydrobenzofuran 3Prostaglandin E₂ (PGE₂) release1.48[4]
Piperazine/benzofuran hybrid 5dNO generation52.23[9]
Neuroprotective Activity

The 2,3-dihydrobenzofuran scaffold has shown considerable promise in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease.[1][10][11] Derivatives have been found to exhibit neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the modulation of pathways associated with neuronal survival.

Table 3: Neuroprotective Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeTarget/AssayBioactivity (IC₅₀ in µM)Reference(s)
Hydroxylated 2-phenylbenzofuran 15Butyrylcholinesterase (BChE)6.23[11]
Hydroxylated 2-phenylbenzofuran 17Butyrylcholinesterase (BChE)3.57[11]
2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB)Acetylcholinesterase (AChE)Activity reverted STZ-induced increase[10]
Antioxidant Activity

Many 2,3-dihydrobenzofuran derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in a range of pathologies.[12][13][14][15][16] Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeAssayBioactivity (IC₅₀ in µM or rIC₅₀)Reference(s)
Hydroxylated 2-phenylbenzofuran 15DPPHEC₅₀ = 14.9[11]
Hydroxylated 2-phenylbenzofuran 17DPPHEC₅₀ = 16.7[11]
Benzofuran-2-one 9DPPH (in Methanol)rIC₅₀ = 0.31[12]
Benzofuran-2-one 15DPPH (in Methanol)rIC₅₀ = 0.22[12]
Benzofuran-2-one 18DPPH (in Methanol)rIC₅₀ = 0.24[12]
Benzofuran-2-one 20DPPH (in Methanol)rIC₅₀ = 0.18[12]
Benzofuran-2-one 20DPPH (in Acetonitrile)rIC₅₀ = 0.17[12]
Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial and fungal strains.[17][18][19]

Table 5: Antimicrobial Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/DerivativeMicroorganism(s)Bioactivity (MIC in µg/mL)Reference(s)
Benzofuran-triazine 8eBacillus subtilis32[19]
Benzofuran-triazine 8eStaphylococcus aureus32[19]
Benzofuran-triazine 8eSalmonella enteritidis125[19]
Benzofuran-triazine 8eEscherichia coli125[19]

Key Signaling Pathways Modulated by 2,3-Dihydrobenzofuran Derivatives

The diverse biological activities of 2,3-dihydrobenzofuran derivatives can be attributed to their ability to modulate critical intracellular signaling pathways. Two of the most significant pathways impacted by these compounds are the NF-κB and mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9][20] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[2]

Caption: Inhibition of the NF-κB Signaling Pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[21][22] Its aberrant activation is a hallmark of many cancers. Benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of the mTOR pathway, often by targeting key kinases within the PI3K/Akt/mTOR cascade.[23][24][25][26][27][28]

mTOR_Signaling Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis 2_3_Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives 2_3_Dihydrobenzofuran->PI3K Inhibition 2_3_Dihydrobenzofuran->Akt Inhibition 2_3_Dihydrobenzofuran->mTORC1 Direct Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the bioactivity of 2,3-dihydrobenzofuran derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the 2,3-dihydrobenzofuran derivative and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the wells multiple times with water to remove unbound dye. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the cellular protein content.

SRB_Assay_Workflow Start Start Cell_Plating 1. Cell Plating (96-well plate) Start->Cell_Plating Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Plating->Compound_Treatment Incubation 3. Incubation (e.g., 48-72h) Compound_Treatment->Incubation Cell_Fixation 4. Cell Fixation (TCA) Incubation->Cell_Fixation Washing_1 5. Washing (Water) Cell_Fixation->Washing_1 Staining 6. Staining (SRB dye) Washing_1->Staining Washing_2 7. Washing (1% Acetic Acid) Staining->Washing_2 Solubilization 8. Solubilization (Tris Base) Washing_2->Solubilization Absorbance_Reading 9. Absorbance Reading (510-565 nm) Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: Sulforhodamine B (SRB) Assay Workflow.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of the 2,3-dihydrobenzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add the compound solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow Start Start Reagent_Prep 1. Prepare Compound and DPPH Solutions Start->Reagent_Prep Reaction_Setup 2. Mix Compound and DPPH in 96-well plate Reagent_Prep->Reaction_Setup Incubation 3. Incubate in Dark (e.g., 30 min) Reaction_Setup->Incubation Absorbance_Reading 4. Measure Absorbance at 517 nm Incubation->Absorbance_Reading Calculation 5. Calculate % Inhibition and IC₅₀ Absorbance_Reading->Calculation End End Calculation->End

Caption: DPPH Radical Scavenging Assay Workflow.

Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, pre-incubate the AChE enzyme with the 2,3-dihydrobenzofuran derivative at various concentrations.

  • Substrate Addition: Initiate the reaction by adding ATCI and DTNB to the wells.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Calculation: Determine the percentage of inhibition and the IC₅₀ value for the compound.

AChE_Assay_Workflow Start Start Reagent_Prep 1. Prepare Enzyme, Substrate, and DTNB Solutions Start->Reagent_Prep Pre_incubation 2. Pre-incubate AChE with Compound Reagent_Prep->Pre_incubation Reaction_Start 3. Add Substrate (ATCI) and DTNB Pre_incubation->Reaction_Start Kinetic_Reading 4. Kinetic Absorbance Measurement at 412 nm Reaction_Start->Kinetic_Reading Calculation 5. Calculate % Inhibition and IC₅₀ Kinetic_Reading->Calculation End End Calculation->End

Caption: Acetylcholinesterase (AChE) Inhibition Assay Workflow.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The ability of these compounds to modulate key signaling pathways such as NF-κB and mTOR highlights their therapeutic potential for a variety of complex diseases. This technical guide provides a foundational understanding of the bioactivity of the 2,3-dihydrobenzofuran scaffold and offers practical experimental protocols to aid researchers in the continued exploration and development of novel drug candidates based on this privileged motif. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for new and effective therapies.

References

(2,3-Dihydrobenzofuran-6-yl)methanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for (2,3-Dihydrobenzofuran-6-yl)methanol (CAS RN: 1083168-69-7). The information herein is intended to support laboratory and manufacturing operations by outlining the known hazards, proper handling techniques, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2][3] The following table summarizes its key physical and chemical properties.

PropertyValueReference(s)
CAS Number 1083168-69-7[1]
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [2]
Physical Form Solid
Boiling Point 291.3 ± 9.0 °C (Predicted)[2]
Density 1.217 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2][3]

Hazard Identification and Classification

This compound is classified as harmful if swallowed. While specific toxicity data for this compound is limited, a safety data sheet for the related compound 2,3-Dihydrobenzofuran-6-ol indicates potential for skin irritation, serious eye irritation, and respiratory tract irritation.[4]

GHS Hazard Classification:

ClassificationCodePictogramSignal Word
Acute Toxicity, Oral (Category 4)H302GHS07Warning

Data sourced from Sigma-Aldrich safety information.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific laboratory or manufacturing procedure. The following table provides general PPE recommendations.

Protection TypeRecommended EquipmentReference(s)
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[4][5][6][7]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[5]

3.2. Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[4][5] A chemical fume hood is recommended for procedures that may generate dust or aerosols.

3.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5] Recommended storage temperature is between 2-8°C.[2][3]

Experimental Protocols: Spill and Exposure Response

The following protocols are based on general best practices for handling chemicals with similar hazard profiles.

4.1. Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect the spilled material and contaminated absorbent into a sealed container for proper disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.2. First Aid Measures

Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures start Start: Task Requiring This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls weighing Weighing and Transfer ppe_selection->weighing engineering_controls->weighing reaction_setup Reaction Setup / Procedure weighing->reaction_setup decontamination Decontaminate Glassware and Work Surfaces reaction_setup->decontamination spill Spill Occurs reaction_setup->spill Potential Incident exposure Personnel Exposure reaction_setup->exposure Potential Incident waste_disposal Dispose of Waste in Designated Containers decontamination->waste_disposal storage Return to Secure Storage (2-8°C, Tightly Sealed) waste_disposal->storage end End of Task storage->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.[4]

Toxicological Information

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential for acute oral toxicity and likely irritation to the skin, eyes, and respiratory system. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for maintaining a safe working environment. A thorough risk assessment should always precede any new or modified procedure involving this compound.

References

Methodological & Application

Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol via Lithium Aluminum Hydride Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol through the reduction of a suitable carboxylic acid derivative, such as methyl 2,3-dihydrobenzofuran-6-carboxylate, using lithium aluminum hydride (LAH).

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various biologically active molecules. The reduction of an ester or carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH4) is a potent and versatile reducing agent capable of efficiently reducing a wide range of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[1][2][3][4] This protocol outlines the procedure for this specific transformation, emphasizing safe handling of LAH and proper work-up techniques to ensure a high yield and purity of the desired product.

Reaction Scheme

The overall transformation involves the reduction of the carboxylate group at the 6-position of the 2,3-dihydrobenzofuran ring to a hydroxymethyl group.

Quantitative Data Summary

While a specific literature-reported yield for the synthesis of this compound via LAH reduction of its corresponding ester was not found during the search, typical yields for LAH reduction of aromatic esters to primary alcohols are generally high, often exceeding 80-90% under optimized conditions. The following table provides a general expectation for this type of reaction.

ParameterValueReference
Starting MaterialMethyl 2,3-dihydrobenzofuran-6-carboxylateN/A
ProductThis compoundN/A
Reducing AgentLithium Aluminum Hydride (LiAlH4)[1][2][3]
SolventAnhydrous Tetrahydrofuran (THF)[5][6]
Reaction Temperature0 °C to room temperature[5]
Expected Yield >85% General expectation for similar reductions
PurityHigh (after purification)N/A

Experimental Protocol

This protocol is a representative procedure based on established methods for LAH reductions of esters.[1][5]

Materials:

  • Methyl 2,3-dihydrobenzofuran-6-carboxylate

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • Water (deionized)

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar.

    • If using LAH powder, carefully weigh the desired amount (typically 1.5-2.0 equivalents relative to the ester) and add it to the flask.

    • Add anhydrous THF to the flask to create a suspension of LAH.

    • If using a 1M LAH solution in THF, add the required volume to the flask.

    • Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of the Ester:

    • Dissolve the methyl 2,3-dihydrobenzofuran-6-carboxylate in anhydrous THF in a separate flask.

    • Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 1-2 hours at room temperature, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): [5]

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • CAUTION: The following additions are highly exothermic and will generate hydrogen gas. Perform these steps slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise, add a volume of water equal to the mass (in grams) of LAH used (e.g., for 1 g of LAH, add 1 mL of water).

    • Next, slowly add a volume of 15% aqueous sodium hydroxide solution equal to the mass (in grams) of LAH used (e.g., for 1 g of LAH, add 1 mL of 15% NaOH).

    • Finally, slowly add a volume of water that is three times the mass (in grams) of LAH used (e.g., for 1 g of LAH, add 3 mL of water).

    • A granular white precipitate of aluminum salts should form.

    • Remove the ice bath and stir the mixture vigorously for 30 minutes.

  • Isolation and Purification:

    • Add anhydrous magnesium sulfate or sodium sulfate to the mixture to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with additional THF or diethyl ether.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Work-up (Fieser Method) cluster_3 Isolation & Purification A Suspend LiAlH4 in anhydrous THF B Cool to 0 °C A->B C Dissolve ester in anhydrous THF D Add ester solution dropwise at 0 °C C->D E Warm to RT and stir D->E F Cool to 0 °C E->F Reaction Complete G Slowly add H2O F->G H Slowly add 15% NaOH G->H I Slowly add more H2O H->I J Stir vigorously I->J K Dry with MgSO4 or Na2SO4 J->K L Filter through Celite® K->L M Concentrate in vacuo L->M N Purify by column chromatography (optional) M->N M->N G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Second Nucleophilic Attack cluster_3 Step 4: Protonation Ester R-C(=O)O-CH3 Intermediate1 R-C(O-)-O-CH3      |     H Ester->Intermediate1 H- attack LAH LiAlH4 LAH->Ester Intermediate1_2 R-C(O-)-O-CH3      |     H Aldehyde R-C(=O)H Intermediate1_2->Aldehyde Re-form C=O Methoxide CH3O- Intermediate1_2->Methoxide Loss of leaving group Aldehyde_2 R-C(=O)H Intermediate2 R-CH(O-)H Aldehyde_2->Intermediate2 H- attack LAH_2 LiAlH4 LAH_2->Aldehyde_2 Intermediate2_2 R-CH(O-)H Product R-CH2OH Intermediate2_2->Product Protonation H2O H2O (Work-up) H2O->Intermediate2_2

References

Application Notes and Protocols for the Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formylation of 2,3-dihydrobenzofuran to yield 2,3-dihydrobenzofuran-6-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol. This protocol offers a straightforward and efficient methodology for obtaining the target compound in good yield and purity. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The 2,3-dihydrobenzofuran scaffold is a common motif in natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. A reliable and scalable synthesis of functionalized dihydrobenzofurans is therefore of significant interest to the drug discovery and development community. The protocol described herein outlines a practical approach to introduce a hydroxymethyl group at the 6-position of the 2,3-dihydrobenzofuran ring system.

Overall Reaction Scheme

Step 1: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran. Step 2: Reduction of 2,3-dihydrobenzofuran-6-carbaldehyde to this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
2,3-DihydrobenzofuranC₈H₈O120.15Sigma-Aldrich99%
Phosphorus oxychloridePOCl₃153.33Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichAnhydrous, ≥99.8%
Sodium acetateCH₃COONa82.03Sigma-Aldrich≥99%
Sodium borohydrideNaBH₄37.83Sigma-Aldrich99%
MethanolCH₃OH32.04Sigma-AldrichAnhydrous, 99.8%
Diethyl ether(C₂H₅)₂O74.12Sigma-AldrichAnhydrous, ≥99.7%
Hydrochloric acid (HCl)HCl36.46Sigma-Aldrich37% in H₂O
Sodium sulfate (anhydrous)Na₂SO₄142.04Sigma-Aldrich≥99%

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Vilsmeier-Haack FormylationPOCl₃, DMFDCM0 to RT4~75-85
2Aldehyde ReductionNaBH₄Methanol0 to RT2~90-95

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde

Methodology: This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich 6-position of the 2,3-dihydrobenzofuran ring.

Procedure:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in anhydrous dichloromethane (DCM) cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Add a saturated aqueous solution of sodium acetate to neutralize the mixture.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,3-dihydrobenzofuran-6-carbaldehyde as a solid.

Step 2: Synthesis of this compound

Methodology: This step involves the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a white solid.

Visualization

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start 2,3-Dihydrobenzofuran Reaction1 Vilsmeier-Haack Reaction Start->Reaction1 Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate 2,3-Dihydrobenzofuran-6-carbaldehyde Workup1->Intermediate Reaction2 Reduction Intermediate->Reaction2 ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->Reaction2 Workup2 Aqueous Workup & Purification Reaction2->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

Logical_Relationship Start Starting Material: 2,3-Dihydrobenzofuran Formylation Electrophilic Aromatic Substitution: Formylation at C6 Start->Formylation Vilsmeier-Haack Reagents Intermediate Intermediate: 2,3-Dihydrobenzofuran-6-carbaldehyde Formylation->Intermediate Reduction Nucleophilic Addition: Reduction of Aldehyde Intermediate->Reduction NaBH₄ Product Final Product: This compound Reduction->Product

Caption: Key transformations in the synthesis of the target molecule.

Application Notes and Protocols: (2,3-Dihydrobenzofuran-6-yl)methanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-6-yl)methanol is a versatile bifunctional molecule that serves as a valuable building block for the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a dihydrobenzofuran core with a reactive hydroxymethyl group, allows for diverse chemical modifications, making it a key intermediate in the preparation of various bioactive compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, aimed at researchers, scientists, and drug development professionals.

Overview of Synthetic Applications

The primary utility of this compound lies in its capacity to undergo transformations at the hydroxymethyl moiety, enabling its incorporation into larger molecular frameworks. Key applications include:

  • Synthesis of Pharmaceutical Ingredients: The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound is a crucial precursor for the synthesis of the antidepressant drug Vilazodone .

  • Preparation of Bioactive Molecules: Derivatives of 2,3-dihydrobenzofuran have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This building block provides a convenient entry point for the synthesis of novel derivatives for biological screening.

  • Elaboration into Functionalized Intermediates: The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters, providing a handle for further chemical elaboration and diversification.

Key Synthetic Transformations and Protocols

The following sections detail experimental protocols for common and impactful synthetic transformations of this compound.

2.1. Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of the corresponding methyl ester.

Protocol 1: Reduction of Methyl 2,3-dihydrobenzofuran-6-carboxylate

This protocol describes the synthesis of this compound from its corresponding ester using lithium aluminum hydride (LiAlH₄).

  • Reaction Scheme:

  • Experimental Procedure:

    • To a stirred solution of lithium aluminum hydride (6.1 g, 160 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert atmosphere, a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF (100 mL) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • Upon completion, the reaction is carefully quenched by the dropwise addition of water (6 mL), followed by 15% aqueous sodium hydroxide (6 mL), and finally water (18 mL).

    • The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration and washed with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

    • Purification by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) yields pure this compound.

  • Quantitative Data:

ProductYieldPurityAnalytical Data
This compound92%>98%¹H NMR (400 MHz, CDCl₃): δ 7.17 (d, J = 7.2 Hz, 1H), 6.84 (d, J = 7.2 Hz, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J = 8.4 Hz, 2H), 3.20 (t, J = 8.4 Hz, 2H), 1.67 (br s, 1H).

2.2. Oxidation to 2,3-Dihydrobenzofuran-6-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a key transformation, as the aldehyde can participate in a variety of subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol provides a general method for the oxidation of primary alcohols to aldehydes using PCC, a common and effective oxidizing agent.

  • Reaction Scheme:

  • Experimental Procedure:

    • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), a solution of this compound (1.0 equivalent) in DCM is added in one portion.

    • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.

    • The filtrate is concentrated under reduced pressure to yield the crude aldehyde.

    • The crude product can be purified by flash column chromatography if necessary.

  • Quantitative Data (Representative):

ProductTypical YieldPurity
2,3-Dihydrobenzofuran-6-carbaldehyde80-90%>95%

2.3. Etherification via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether, which can be useful for introducing various alkyl or aryl groups, or for linking the dihydrobenzofuran moiety to other fragments.

Protocol 3: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the Williamson ether synthesis.[1][2][3]

  • Reaction Scheme:

  • Experimental Procedure:

    • To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C.

    • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide.

    • The desired alkyl halide (R-X, 1.2 equivalents) is then added, and the reaction is stirred at room temperature or heated as necessary until completion (monitored by TLC).

    • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography.

  • Quantitative Data (Representative):

ProductTypical Yield
(6-(Alkoxymethyl)-2,3-dihydrobenzofuran)70-90%

2.4. Esterification

Esterification of the hydroxymethyl group can be used to introduce a variety of functional groups or to protect the alcohol.

Protocol 4: Acylation with Acetic Anhydride

This protocol provides a general method for the acetylation of a primary alcohol.[4][5]

  • Reaction Scheme:

  • Experimental Procedure:

    • To a solution of this compound (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) or pyridine in an aprotic solvent like DCM, acetic anhydride (1.2 equivalents) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 1-3 hours until completion (monitored by TLC).

    • The reaction mixture is diluted with DCM and washed successively with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the ester.

    • Purification can be performed by flash column chromatography if necessary.

  • Quantitative Data (Representative):

ProductTypical Yield
(2,3-Dihydrobenzofuran-6-yl)methyl acetate>90%

Application in the Synthesis of Vilazodone

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[6][7] this compound can be a key starting material for the synthesis of the piperazinyl-benzofuran carboxamide intermediate required for the final coupling step in Vilazodone synthesis.

Experimental Workflow for Vilazodone Synthesis Intermediate

G cluster_0 Synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde cluster_1 Further Functionalization cluster_2 Final Coupling A This compound B Oxidation (e.g., PCC, DMP) A->B C 2,3-Dihydrobenzofuran-6-carbaldehyde B->C D Reaction with a piperazine derivative C->D E Multi-step conversion to 5-(piperazin-1-yl)benzofuran-2-carboxamide D->E G Nucleophilic Substitution E->G F 3-(4-chlorobutyl)-1H-indole-5-carbonitrile F->G H Vilazodone G->H G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_release Serotonin Release SERT SERT Serotonin_release->SERT Reuptake Serotonin Serotonin Vilazodone_SERT Vilazodone (SSRI action) Vilazodone_SERT->SERT Inhibits HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neuronal_activity ↓ Neuronal Firing Hyperpolarization->Neuronal_activity Serotonin->HT1A Vilazodone_agonist Vilazodone (Partial Agonist) Vilazodone_agonist->HT1A G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX Oxygenation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Isomerization PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Inhibitor Dihydrobenzofuran-based mPGES-1 Inhibitor Inhibitor->mPGES1 Inhibits

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for selected modern palladium-catalyzed methods for the synthesis of 2,3-dihydrobenzofuran derivatives. This structural motif is of significant interest in medicinal chemistry and natural product synthesis. The following sections detail four distinct and effective palladium-catalyzed methodologies, offering a range of strategies to access diverse 2,3-dihydrobenzofuran structures.

Method 1: Diastereoselective Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This method facilitates the coupling of readily available 2-allylphenol derivatives with aryl triflates, yielding functionalized 2,3-dihydrobenzofurans with good to excellent diastereoselectivity.[1] The reaction proceeds via an anti-oxypalladation pathway.[1]

Reaction Scheme:

A general representation of the palladium-catalyzed carboalkoxylation of 2-allylphenols.

Experimental Protocol

A detailed step-by-step procedure for the synthesis of 2,3-dihydrobenzofurans via palladium-catalyzed carboalkoxylation is as follows:

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • CPhos (2-Dicyclohexylphosphino-2',6'-dicyclohexylbiphenyl)

  • K₃PO₄ (Potassium phosphate, tribasic)

  • 2-Allylphenol substrate

  • Aryl triflate

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), CPhos (0.03 mmol, 6 mol%), and K₃PO₄ (1.5 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add the 2-allylphenol substrate (0.5 mmol) and the aryl triflate (0.6 mmol) to the tube.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Quantitative Data Summary

The following table summarizes the yields and diastereoselectivities for the synthesis of various 2,3-dihydrobenzofuran derivatives using this method.[1]

Entry2-Allylphenol SubstrateAryl TriflatesProductYield (%)d.r.
12-AllylphenolPhenyl triflate2-Methyl-3-phenyl-2,3-dihydrobenzofuran85>20:1
22-Allylphenol4-Methoxyphenyl triflate3-(4-Methoxyphenyl)-2-methyl-2,3-dihydrobenzofuran82>20:1
32-Allylphenol4-Chlorophenyl triflate3-(4-Chlorophenyl)-2-methyl-2,3-dihydrobenzofuran75>20:1
42-Allylphenol2-Methylphenyl triflate2-Methyl-3-(o-tolyl)-2,3-dihydrobenzofuran7815:1
52-(2-Methylallyl)phenolPhenyl triflate2,2-Dimethyl-3-phenyl-2,3-dihydrobenzofuran80-

Method 2: Enantioselective Palladium-Catalyzed Heck/Borylation of Alkene-Tethered Aryl Iodides

This protocol describes a highly enantioselective method to synthesize chiral 2,3-dihydrobenzofuranyl boronic esters from alkene-tethered aryl iodides.[2][3] This transformation proceeds through a tandem Heck/borylation sequence.[3]

Reaction Scheme:

A general scheme for the enantioselective Heck/borylation of alkene-tethered aryl iodides.

Experimental Protocol

The following is a detailed procedure for the enantioselective synthesis of 2,3-dihydrobenzofuranyl boronic esters:

Materials:

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct)

  • N-Me-Xu₃ ligand (a specific chiral ligand)

  • Cs₂CO₃ (Cesium carbonate)

  • B₂pin₂ (Bis(pinacolato)diboron)

  • Alkene-tethered aryl iodide substrate

  • Diethyl ether (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃·CHCl₃ (0.005 mmol, 2.5 mol%) and the N-Me-Xu₃ ligand (0.015 mmol, 7.5 mol%) to a vial.

  • Add anhydrous diethyl ether (1 mL) and stir the mixture for 10 minutes.

  • In a separate vial, add the alkene-tethered aryl iodide substrate (0.2 mmol), B₂pin₂ (0.3 mmol), and Cs₂CO₃ (0.4 mmol).

  • Add the pre-stirred catalyst solution to the vial containing the substrate mixture.

  • Add degassed water (0.1 mL) to the reaction mixture.

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched 2,3-dihydrobenzofuranyl boronic ester.

Quantitative Data Summary

The table below presents the yields and enantiomeric excess for a range of substituted 2,3-dihydrobenzofuranyl boronic esters synthesized via this method.[3]

EntryAryl Iodide SubstituentProductYield (%)ee (%)
1H2-(Pinacolatoborylmethyl)-2,3-dihydrobenzofuran9596
25-Me5-Methyl-2-(pinacolatoborylmethyl)-2,3-dihydrobenzofuran9297
35-OMe5-Methoxy-2-(pinacolatoborylmethyl)-2,3-dihydrobenzofuran8895
45-Cl5-Chloro-2-(pinacolatoborylmethyl)-2,3-dihydrobenzofuran9096
57-Me7-Methyl-2-(pinacolatoborylmethyl)-2,3-dihydrobenzofuran8594

Method 3: Palladium(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This protocol outlines the synthesis of 2,3-dihydrobenzofurans through a Pd(II)-catalyzed C-H activation and subsequent C-O bond formation, directed by a proximate hydroxyl group.[4][5] This method is particularly useful for the synthesis of spirocyclic dihydrobenzofurans.[4]

Reaction Scheme:

General reaction for the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization.

Experimental Protocol

A detailed experimental procedure for this C-H activation/C-O cyclization is provided below:

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PhI(OAc)₂ (Iodobenzene diacetate)

  • Li₂CO₃ (Lithium carbonate)

  • Tertiary phenylethanol derivative substrate

  • C₆F₆ (Hexafluorobenzene) (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a sealed tube equipped with a magnetic stir bar, add the tertiary phenylethanol derivative substrate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), and Li₂CO₃ (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add hexafluorobenzene (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 36 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various dihydrobenzofuran derivatives using the C-H activation/C-O cyclization methodology.[4]

EntrySubstrateProductYield (%)
11,1-Diphenylethan-1-ol2,2-Diphenyl-2,3-dihydrobenzofuran85
21-Phenylcyclopentan-1-olSpiro[cyclopentane-1,2'-[6][7]dihydrobenzofuran]78
31-Phenylcyclohexan-1-olSpiro[cyclohexane-1,2'-[6][7]dihydrobenzofuran]82
42-Methyl-1,1-diphenylpropan-1-ol2-Isopropyl-2-phenyl-2,3-dihydrobenzofuran75
51-(4-Methoxyphenyl)-1-phenylethan-1-ol2-(4-Methoxyphenyl)-2-phenyl-2,3-dihydrobenzofuran80

Method 4: Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes

This method provides an efficient route to chiral 3-alkenyl-substituted 2,3-dihydrobenzofurans with high enantioselectivity through a palladium-catalyzed asymmetric Heck/Tsuji-Trost reaction of o-bromophenols and 1,3-dienes.[8][9]

Reaction Scheme:

General representation of the asymmetric Heck/Tsuji-Trost reaction.

Experimental Protocol

The detailed procedure for this enantioselective reaction is as follows:

Materials:

  • Pd₂(dba)₃·CHCl₃

  • TY-Phos (a specific chiral ligand)

  • PhONa (Sodium phenoxide)

  • o-Bromophenol substrate

  • 1,3-Diene

  • DCM (Dichloromethane, anhydrous)

  • Nitrogen atmosphere

Procedure:

  • In an oven-dried 25 mL Schlenk tube equipped with a stir bar, add Pd₂(dba)₃·CHCl₃ (0.005 mmol, 5 mol%), TY-Phos (0.012 mmol, 12 mol%), and PhONa (0.2 mmol, 2 equiv).

  • Evacuate and backfill the tube with nitrogen.

  • Add the o-bromophenol substrate (0.1 mmol) and the 1,3-diene (0.3 mmol, 3 equiv).

  • Add anhydrous dichloromethane (2 mL) under a nitrogen atmosphere.

  • Stir the reaction mixture at 40 °C for 48-72 hours.

  • After completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 2,3-dihydrobenzofuran derivative.[8]

Quantitative Data Summary

The table below showcases the yields and enantiomeric excess for various 3-alkenyl-substituted 2,3-dihydrobenzofurans synthesized using this protocol.[8]

Entryo-Bromophenol Substituent1,3-DieneProductYield (%)ee (%)
1H1-Phenyl-1,3-butadiene2-Methyl-3-((E)-styryl)-2,3-dihydrobenzofuran9692
24-Me1-Phenyl-1,3-butadiene5-Methyl-2-methyl-3-((E)-styryl)-2,3-dihydrobenzofuran9096
34-F1-Phenyl-1,3-butadiene5-Fluoro-2-methyl-3-((E)-styryl)-2,3-dihydrobenzofuran9496
4H1-(4-Chlorophenyl)-1,3-butadiene3-((E)-4-Chlorostyryl)-2-methyl-2,3-dihydrobenzofuran8993
5H(E)-Hexa-1,3-diene2-Methyl-3-((E)-prop-1-en-1-yl)-2,3-dihydrobenzofuran6682

Visualizations

Catalytic Cycle for Method 1: Pd-Catalyzed Carboalkoxylation

G Catalytic Cycle for Pd-Catalyzed Carboalkoxylation Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L OxAdd->PdII_Ar Coord Coordination PdII_Ar->Coord PdII_Alkene [Ar-Pd(II)-Alkene]⁺ L Coord->PdII_Alkene Oxy anti-Oxypalladation PdII_Alkene->Oxy Cyclized Cyclized Pd(II) Intermediate Oxy->Cyclized RedElim Reductive Elimination Cyclized->RedElim RedElim->Pd0 Product 2,3-Dihydro- benzofuran RedElim->Product ArX Ar-X ArX->OxAdd Allylphenol 2-Allylphenol Allylphenol->Coord

Caption: Proposed catalytic cycle for the carboalkoxylation reaction.

Experimental Workflow for a Typical Palladium-Catalyzed Reaction

G General Experimental Workflow start Start setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂/Ar) - Add catalyst, ligand, base start->setup reagents Add Substrates: - Phenol derivative - Coupling partner setup->reagents solvent Add anhydrous solvent reagents->solvent reaction Reaction: - Heat to specified temperature - Stir for designated time solvent->reaction workup Workup: - Cool to room temperature - Dilute with solvent - Filter (e.g., through Celite) reaction->workup extraction Extraction & Concentration: - Aqueous/organic extraction - Dry organic layer - Concentrate in vacuo workup->extraction purification Purification: - Flash column chromatography extraction->purification characterization Characterization: - NMR, HRMS, etc. purification->characterization end End characterization->end

Caption: A typical workflow for palladium-catalyzed synthesis.

Logical Relationship of Enantioselective Methods

G Approaches to Chiral 2,3-Dihydrobenzofurans main Palladium-Catalyzed Enantioselective Synthesis heck_boryl Heck/Borylation (Method 2) main->heck_boryl heck_tsuji Heck/Tsuji-Trost (Method 4) main->heck_tsuji chiral_ligand Chiral Ligand is Key heck_boryl->chiral_ligand product1 Chiral Dihydrobenzofuranyl Boronic Esters heck_boryl->product1 heck_tsuji->chiral_ligand product2 Chiral 3-Alkenyl Dihydrobenzofurans heck_tsuji->product2

Caption: Relationship between two enantioselective methods.

References

Application Notes and Protocols: (2,3-Dihydrobenzofuran-6-yl)methanol Scaffold in the Design of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator prostaglandin E2 (PGE2).[1] Its induction during inflammation makes it a prime target for next-generation anti-inflammatory drugs that could circumvent the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream cyclooxygenase (COX) enzymes.[1][2][3] This document details the application of the (2,3-Dihydrobenzofuran-6-yl)methanol scaffold, a privileged structure, in the rational design of potent and selective mPGES-1 inhibitors.[4] We provide an overview of the relevant signaling pathway, structure-activity relationship (SAR) insights, and detailed protocols for key biochemical and cellular assays to evaluate inhibitor efficacy.

The Prostaglandin E2 (PGE2) Synthesis and Signaling Pathway

The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2).[2] AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2 enzymes.[2][5] mPGES-1, often functionally coupled with COX-2 during inflammatory responses, catalyzes the final isomerization of PGH2 to PGE2.[6] PGE2 exerts its diverse biological effects by binding to four G-protein-coupled receptor subtypes (EP1-EP4), which trigger distinct downstream signaling cascades involved in inflammation, pain, fever, and cancer.[5][7][8] Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it only blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other homeostatic prostanoids, such as the cardioprotective prostacyclin (PGI2).[1][6]

PGE2_Signaling_Pathway cluster_synthesis PGE2 Synthesis cluster_signaling Downstream Signaling AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 EP_Receptors EP1, EP2, EP3, EP4 Receptors PGE2->EP_Receptors Cellular_Response Inflammation Pain Fever Cancer Progression EP_Receptors->Cellular_Response G-Protein Signaling Inhibitor This compound Scaffold Inhibitors Inhibitor->PGH2 Inhibits

Caption: PGE2 synthesis pathway and the inhibitory action of mPGES-1 inhibitors.

This compound Scaffold in mPGES-1 Inhibitor Design

The 2,3-dihydrobenzofuran moiety has been identified as a "privileged structure" for designing mPGES-1 inhibitors.[4] This scaffold serves as a versatile chemical platform for creating libraries of small molecules. Through a combination of molecular docking and biochemical screening, derivatives of this core structure have been identified as having inhibitory activity against mPGES-1 in the low micromolar range.[4][9]

Structure-Activity Relationship (SAR)

SAR studies suggest that specific substitutions on the dihydrobenzofuran ring are crucial for potent inhibition. Key interactions occur within the hydrophobic active site of the mPGES-1 enzyme.[10]

  • Hydrophobic Groups: Smaller hydrophobic groups are preferred as they can be accommodated deeper within the binding cavity, leading to stronger van der Waals interactions.[9]

  • Hydrogen Bonding: The introduction of moieties capable of hydrogen bonding, such as a catechol group, can enhance the stability of the enzyme-inhibitor complex.[9][10] Critical amino acid residues in the active site, such as Arg126 and Tyr130, are often involved in these interactions.[10]

Caption: Generalized SAR for the 2,3-dihydrobenzofuran scaffold.

(Note: The above diagram is a conceptual representation. The image placeholder would ideally contain the core chemical structure of this compound with R-groups indicated.)

Experimental Protocols

The following protocols outline standard methodologies for evaluating the efficacy and selectivity of mPGES-1 inhibitors based on the this compound scaffold.

Protocol: Recombinant Human mPGES-1 Enzyme Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.

Methodology:

  • Protein Expression: Human mPGES-1 is expressed in E. coli and the membrane fraction containing the enzyme is isolated.[11]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) containing a known concentration of recombinant human mPGES-1 protein.

  • Inhibitor Pre-incubation: Add test compounds (dissolved in DMSO) at various concentrations to the reaction mixture. Incubate on ice for 15-30 minutes.[11]

  • Cofactor Addition: Add the essential cofactor, reduced glutathione (GSH), to a final concentration of 2 mM.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2 (e.g., 40 µM final concentration).

  • Reaction Termination: After a short incubation (e.g., 60 seconds) at room temperature, terminate the reaction by adding a stop solution (e.g., 1 M HCl containing a reducing agent like SnCl2).[12]

  • Quantification: Quantify the amount of PGE2 produced using a validated method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO). Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol_Enzyme_Assay start Start prep Prepare mPGES-1 and Buffer start->prep preinc Pre-incubate Enzyme with Test Compound prep->preinc add_gsh Add Cofactor (GSH) preinc->add_gsh initiate Initiate with Substrate (PGH2) add_gsh->initiate terminate Terminate Reaction (Stop Solution) initiate->terminate quantify Quantify PGE2 (EIA or LC-MS/MS) terminate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the recombinant mPGES-1 enzyme inhibition assay.
Protocol: Cell-Based PGE2 Production Assay

This assay measures the inhibition of PGE2 production in a cellular context, typically using a human cell line that expresses mPGES-1 upon stimulation.

Methodology:

  • Cell Culture: Culture human A549 lung carcinoma cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into multi-well plates (e.g., 24-well) and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with serum-free medium containing the test compounds at various concentrations. Pre-incubate for 1-2 hours.

  • Stimulation: Induce the expression of COX-2 and mPGES-1 by adding a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, e.g., 1 ng/mL).[9]

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for PGE2 production and accumulation in the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of cellular PGE2 production. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Protocol_Cell_Assay start Start seed Seed A549 Cells in Multi-well Plates start->seed treat Pre-treat Cells with Test Compound seed->treat stimulate Stimulate with IL-1β treat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (e.g., MTT Assay) incubate->viability quantify Measure PGE2 (EIA) collect->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for the cell-based PGE2 production assay.
Protocol: Human Whole Blood (HWB) Assay

This ex vivo assay provides a more physiologically relevant system by measuring PGE2 synthesis in the complex matrix of human blood.

Methodology:

  • Blood Collection: Draw fresh human venous blood from healthy, consenting volunteers into heparinized tubes.

  • Aliquoting: Aliquot the blood into tubes or deep-well plates.

  • Inhibitor Addition: Add test compounds at desired final concentrations and pre-incubate for 30-60 minutes at 37°C.

  • Stimulation: Induce PGE2 synthesis by adding Lipopolysaccharide (LPS, e.g., 10 µg/mL).[12][13]

  • Incubation: Incubate the blood for 24 hours at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the tubes to separate the plasma.

  • Quantification: Analyze the plasma for PGE2 levels using a validated EIA or LC-MS/MS method.

  • Data Analysis: Determine the IC50 values relative to the LPS-stimulated vehicle control.

Protocol_HWB_Assay start Start collect Collect Heparinized Human Whole Blood start->collect treat Treat Blood with Test Compound collect->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h at 37°C) stimulate->incubate separate Centrifuge and Collect Plasma incubate->separate quantify Measure PGE2 Level separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for the human whole blood (HWB) assay.

Data Summary and Comparison

Compounds based on the 2,3-dihydrobenzofuran scaffold have demonstrated promising inhibitory potential against mPGES-1. The table below summarizes the activity of lead compounds identified through a combined approach of molecular docking and experimental validation.[4]

Compound IDScaffoldAssay TypeTargetIC50 (µM)Selectivity ProfileReference
Compound 19 2,3-DihydrobenzofuranEnzyme InhibitionHuman mPGES-1~2Not specified[9]
Compound 20 2,3-DihydrobenzofuranEnzyme InhibitionHuman mPGES-1~2Not specified[9]
MK-886 Indole derivative (Reference)Enzyme InhibitionHuman mPGES-11.6 - 2.6Also inhibits FLAP[2]

Table 1: Inhibitory activity of lead 2,3-dihydrobenzofuran derivatives and a reference compound against human mPGES-1.

Conclusion

The this compound framework represents a valuable and bio-inspired starting point for the design of novel mPGES-1 inhibitors.[4][9] Its "privileged" nature allows for strategic chemical modifications to enhance potency and optimize pharmacokinetic properties. The protocols detailed herein provide a robust framework for researchers to identify and characterize new chemical entities based on this scaffold. Further optimization focusing on improving cell-based potency, metabolic stability, and in vivo efficacy is a critical next step in developing these compounds as potential therapeutic agents for inflammatory diseases and cancer.[6]

References

Potential Anti-Inflammatory Applications of (2,3-Dihydrobenzofuran-6-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential of (2,3-Dihydrobenzofuran-6-yl)methanol and its derivatives as a promising scaffold for the development of novel anti-inflammatory agents. The information presented here is based on existing research on structurally related benzofuran and dihydrobenzofuran compounds, which have demonstrated significant anti-inflammatory properties. These notes provide a framework for the initial screening and mechanistic evaluation of new derivatives of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting potent anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and signaling cascades. This document provides detailed protocols for evaluating the anti-inflammatory potential of novel derivatives of this compound.

Data Presentation

The following tables summarize quantitative data from studies on various benzofuran and dihydrobenzofuran derivatives, offering a comparative baseline for newly synthesized compounds.

Table 1: In Vitro Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

Compound ClassAssayTarget/Cell LineIC50 (µM)Reference
Fluorinated DihydrobenzofuransIL-6 SecretionLPS-stimulated Macrophages1.2 - 9.04[1][2]
Fluorinated DihydrobenzofuransNitric Oxide ProductionLPS-stimulated Macrophages2.4 - 5.2[1][2]
Fluorinated DihydrobenzofuransPGE2 ProductionLPS-stimulated Macrophages1.1 - 20.5[1][2]
2,3-diaryl-2,3-dihydrobenzofuransNO ProductionU937 cells-[3][4]
2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol5-LipoxygenaseRat Basophilic Leukemia Cells0.1[5]
2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranolLeukotriene SynthesisHuman PMN0.4[5]
2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranolPGE2 SynthesisMouse Peritoneal Macrophages1.1[5]
Piperazine/benzofuran hybrid 5dNO ProductionRAW-264.7 cells52.23[6]

Table 2: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassAnimal ModelEffectReference
Celecoxib analogs with benzofuran moietyCarrageenan-induced paw edemaEquipotent to celecoxib[7]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan paw edemaMore potent than diclofenac[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.

In Vitro Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

  • Protocol:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, a stable metabolite of NO, using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

2. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[11][12]

  • Protocol:

    • A commercially available COX-2 inhibitor screening assay kit can be used.

    • The assay typically involves the incubation of recombinant human COX-2 with arachidonic acid as the substrate in the presence and absence of the test compound.

    • The production of prostaglandin E2 (PGE2) is measured, usually by a colorimetric or fluorescent method.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

3. Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

  • Principle: This assay quantifies the reduction of pro-inflammatory cytokines in LPS-stimulated macrophages treated with the test compound.[13][14]

  • Protocol:

    • Culture and stimulate RAW 264.7 cells with LPS as described in the NO inhibition assay.

    • Collect the cell culture supernatant after 24 hours of incubation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Calculate the percentage of cytokine inhibition for each test compound concentration.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[15][16]

  • Protocol:

    • Use Wistar or Sprague-Dawley rats (150-200 g).

    • Administer the test compound orally or intraperitoneally at various doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. Acetic Acid-Induced Vascular Permeability in Mice

  • Principle: This model assesses the ability of a compound to inhibit the increase in vascular permeability, a hallmark of inflammation.[17]

  • Protocol:

    • Use Swiss albino mice (20-25 g).

    • Administer the test compound orally or intraperitoneally.

    • After 30 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately after the acetic acid injection, inject 0.1 mL of 1% Evans blue dye intravenously.

    • After 30 minutes, sacrifice the animals and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

    • Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm to quantify the dye leakage.

    • Calculate the percentage of inhibition of vascular permeability.

Visualizations

Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasmic Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes induces Compound This compound Derivative Compound->IKK inhibits Compound->NFkB_nuc inhibits translocation

Caption: The NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression AP1_nuc->Genes Compound This compound Derivative Compound->MKKs inhibits Compound->p38 inhibits Compound->JNK inhibits

Caption: The MAPK signaling pathway in inflammation.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of novel anti-inflammatory compounds.

Experimental_Workflow Start Synthesis of This compound Derivatives InVitro In Vitro Screening Start->InVitro NO_Assay Nitric Oxide (NO) Production Assay InVitro->NO_Assay COX_Assay COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Production Assay InVitro->Cytokine_Assay Lead_Ident Lead Compound Identification NO_Assay->Lead_Ident COX_Assay->Lead_Ident Cytokine_Assay->Lead_Ident Mech_Studies Mechanistic Studies Lead_Ident->Mech_Studies InVivo In Vivo Evaluation Lead_Ident->InVivo Western_Blot Western Blot (NF-κB, MAPK pathways) Mech_Studies->Western_Blot Preclinical Preclinical Development Western_Blot->Preclinical Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Vascular_Perm Acetic Acid-Induced Vascular Permeability InVivo->Vascular_Perm Paw_Edema->Preclinical Vascular_Perm->Preclinical

Caption: Experimental workflow for anti-inflammatory drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 2,3-dihydrobenzofuran-6-carbaldehyde, which can be reduced to the desired alcohol. Alternatively, methyl 2,3-dihydrobenzofuran-6-carboxylate can also be used as a starting material, which is reduced to the alcohol, often with a strong reducing agent like lithium aluminum hydride.

Q2: Which reducing agents are typically used for the conversion of the aldehyde or ester to the alcohol?

A2: For the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde, sodium borohydride (NaBH₄) is a mild and commonly used reagent. For the reduction of the corresponding ester, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.

Q3: What are some of the key factors that can affect the yield of the final product?

A3: Several factors can influence the final yield, including the purity of the starting materials, the choice of reducing agent and solvent, reaction temperature, reaction time, and the efficiency of the work-up and purification procedures.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot of the reaction mixture is compared against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reducing agent.- Use a fresh batch of the reducing agent. NaBH₄ and especially LiAlH₄ can decompose upon exposure to moisture.
- Impure starting material.- Ensure the starting aldehyde or ester is of high purity. Purify the starting material if necessary.
- Insufficient amount of reducing agent.- Use a molar excess of the reducing agent. Typically, 1.5 to 2 equivalents are used.
- Incorrect solvent.- For NaBH₄ reductions, use protic solvents like methanol or ethanol. For LiAlH₄ reductions, strictly use anhydrous aprotic solvents like THF or diethyl ether.
- Low reaction temperature.- While initial addition of the reducing agent may be done at 0°C to control the reaction rate, the reaction may need to be warmed to room temperature or slightly heated to go to completion.
Presence of Impurities in the Final Product - Incomplete reaction.- Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC until the starting material is fully consumed.
- Formation of side products.- Over-reduction is a possibility with strong reducing agents. Careful control of the reaction temperature and stoichiometry is crucial.
- Inefficient purification.- Optimize the column chromatography conditions (e.g., solvent system, silica gel loading) to effectively separate the product from impurities.
Difficulty in Isolating the Product - Emulsion formation during work-up.- Add brine (saturated NaCl solution) to break up emulsions during aqueous work-up.
- Product is highly soluble in the aqueous layer.- Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 2,3-Dihydrobenzofuran-6-carboxylate using LiAlH₄

This protocol is adapted from a patented procedure and has a reported yield of 92%.[1]

Materials:

  • Methyl 2,3-dihydrobenzofuran-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium aluminum hydride (6.1 g, 250 mmol) in anhydrous tetrahydrofuran (300 mL).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in anhydrous THF to the LiAlH₄ solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous sodium hydroxide solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data Summary:

Starting MaterialReducing AgentSolventTemperatureTimeYield
Methyl 2,3-dihydrobenzofuran-6-carboxylateLiAlH₄THF0°C to RT1 hour92%[1]
Protocol 2: General Procedure for the Reduction of an Aromatic Aldehyde using NaBH₄

Materials:

  • 2,3-Dihydrobenzofuran-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (in small portions) to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates the common synthetic pathway to obtain this compound.

SynthesisWorkflow Start Starting Materials Precursor_Aldehyde 2,3-Dihydrobenzofuran- 6-carbaldehyde Start->Precursor_Aldehyde Precursor_Ester Methyl 2,3-Dihydrobenzofuran- 6-carboxylate Start->Precursor_Ester Reduction_NaBH4 Reduction (NaBH4) Precursor_Aldehyde->Reduction_NaBH4 Reduction_LiAlH4 Reduction (LiAlH4) Precursor_Ester->Reduction_LiAlH4 Product (2,3-Dihydrobenzofuran- 6-yl)methanol Reduction_NaBH4->Product Reduction_LiAlH4->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

TroubleshootingLogic Start Low Yield or Incomplete Reaction Check_Reagents Check Purity and Activity of Starting Materials and Reducing Agent Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Stoichiometry Increase Molar Ratio of Reducing Agent Start->Optimize_Stoichiometry Check_Reagents->Optimize_Stoichiometry Adjust_Conditions Adjust Reaction Conditions to Minimize Side Reactions Check_Conditions->Adjust_Conditions Improved_Yield Improved Yield and Purity Optimize_Stoichiometry->Improved_Yield Optimize_Purification Optimize Purification Procedure Optimize_Purification->Improved_Yield Impure_Product Impure Final Product Impure_Product->Optimize_Purification Analyze_Side_Products Characterize Impurities (NMR, MS) Impure_Product->Analyze_Side_Products Analyze_Side_Products->Adjust_Conditions Adjust_Conditions->Improved_Yield

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of (2,3-Dihydrobenzofuran-6-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (2,3-Dihydrobenzofuran-6-yl)methanol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound and related polar aromatic compounds. Standard silica gel with a mesh size of 200-425 is a suitable choice.[1]

Q2: Which eluent system is best suited for the purification of this compound?

A2: A solvent system of ethyl acetate and hexanes is a good starting point for the purification of hydroxymethyl-2,3-dihydrobenzofurans.[1] The polarity of the eluent can be adjusted by varying the ratio of these two solvents to achieve optimal separation.

Q3: What is the expected Rf value for this compound?

A3: The specific Rf value will depend on the exact eluent composition. However, for a successful column chromatography separation, it is generally recommended to aim for an Rf value of 0.2-0.4 for the compound of interest on a TLC plate using the chosen eluent system.

Q4: Can I use other solvents for the purification?

A4: Yes, other solvent systems can be explored. For instance, dichloromethane/methanol mixtures can be effective for polar compounds. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape and separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. If the compound is still not eluting, a more polar solvent like methanol can be added to the eluent system in small increments (e.g., starting with 1-2% methanol in dichloromethane).

Issue 2: The compound is eluting too quickly (high Rf value).

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf value between 0.2 and 0.4 on a TLC plate for good separation.

Issue 3: The fractions containing the product are impure with close-running spots on TLC.

  • Possible Cause 1: The chosen eluent system does not provide adequate separation.

  • Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., diethyl ether/hexane, acetone/hexane) to maximize the separation between your product and the impurities.

  • Possible Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.

  • Possible Cause 3: Poor column packing leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Issue 4: The compound appears to be degrading on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of the silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. Alternatively, use a different stationary phase such as alumina (neutral or basic).

Data Presentation

ParameterRecommended Value/System
Stationary Phase Silica Gel (200-425 mesh)
Primary Eluent System Ethyl Acetate / Hexanes
Starting Eluent Ratio 1:3 (Ethyl Acetate : Hexanes)[1]
Target TLC Rf Value 0.2 - 0.4
Loading Method Wet loading (dissolved in a minimum amount of eluent) or Dry loading (adsorbed onto a small amount of silica gel)

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is based on the purification of a similar compound, 3-hydroxymethyl-2,3-dihydrobenzofuran, and should be a good starting point.[1]

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.

    • Equilibrate the column by running the initial eluent through it until the packing is stable and the eluent level reaches the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial, least polar solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Collect fractions in an appropriate number of test tubes or flasks.

    • Monitor the elution of the compound by thin-layer chromatography (TLC).

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes, then 30%, and so on). A common starting point for a similar compound is a 1:3 mixture of ethyl acetate and hexanes.[1]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification problem Problem Encountered During Column Chromatography start->problem no_elution Compound Not Eluting problem->no_elution No fast_elution Compound Eluting Too Fast problem->fast_elution Too Fast impure_fractions Impure Fractions problem->impure_fractions Impure degradation Compound Degradation problem->degradation Degrading increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity optimize_eluent Re-optimize Eluent System (TLC) impure_fractions->optimize_eluent add_base Add Base (e.g., Triethylamine) to Eluent degradation->add_base end Pure Product Obtained increase_polarity->end decrease_polarity->end check_loading Check Column Loading optimize_eluent->check_loading repack_column Repack Column check_loading->repack_column repack_column->end change_stationary Change Stationary Phase (e.g., Alumina) add_base->change_stationary change_stationary->end

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow prep_column 1. Prepare Silica Gel Column load_sample 2. Load Crude Sample prep_column->load_sample elute_column 3. Elute with Gradient Solvent load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Reduction of Dihydrobenzofuran Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of dihydrobenzofuran carboxylates to their corresponding alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for converting dihydrobenzofuran carboxylates to alcohols?

A1: The most common and effective reducing agent for the reduction of esters, including dihydrobenzofuran carboxylates, to primary alcohols is Lithium Aluminum Hydride (LiAlH₄).[1][2] Other reagents like Diisobutylaluminum Hydride (DIBAL-H) can also be used, particularly if stopping the reduction at the aldehyde stage is desired, which requires careful temperature control.[3][4] Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters.[3][5]

Q2: My reaction is not going to completion, and I'm recovering starting material. What could be the cause?

A2: Incomplete conversion is often due to insufficient reducing agent or deactivated reagent. LiAlH₄ is highly reactive and can be quenched by moisture from the air or solvents. Ensure you are using a fresh bottle of LiAlH₄ or a freshly prepared solution of known concentration. Also, an excess of the reducing agent (typically 2-4 equivalents) is often required to ensure the reaction goes to completion.[6]

Q3: I'm seeing a byproduct with a similar polarity to my starting material. What could it be?

A3: If you are using an alcohol as a solvent or co-solvent, you may be observing a transesterification side product, where the alkoxy group of your starting ester is exchanged with the solvent alcohol.[3] It is highly recommended to use anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) to avoid this.[5][7]

Q4: My final product is contaminated with a carboxylic acid. How did this happen?

A4: The presence of the corresponding carboxylic acid is likely due to hydrolysis of the starting ester. This can happen if your reaction conditions are not strictly anhydrous. Water can react with the starting material, especially during workup, to form the carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

Q5: Can the dihydrobenzofuran ring be opened or otherwise affected during the reduction?

A5: The 2,3-dihydrobenzofuran ring system is generally stable under the conditions used for ester reduction with hydride reagents like LiAlH₄.[8] The primary focus for troubleshooting should be on the reactivity of the ester functional group and any other sensitive functional groups present on the molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive LiAlH₄ (degraded by moisture).2. Insufficient equivalents of LiAlH₄.3. Reaction temperature is too low.1. Use a fresh bottle of LiAlH₄ or titrate to determine the active hydride concentration.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use a sufficient excess of LiAlH₄ (e.g., 2-4 equivalents).4. Allow the reaction to warm to room temperature or gently reflux if necessary.
Formation of Aldehyde Intermediate 1. Insufficient LiAlH₄.2. Steric hindrance around the carbonyl group slowing the second hydride addition.3. Use of a less reactive hydride (e.g., DIBAL-H at low temperature).[4]1. Increase the equivalents of LiAlH₄.2. Increase the reaction time and/or temperature.3. If using DIBAL-H, allow the reaction to warm to room temperature to promote full reduction.
Presence of Transesterification Product Use of an alcohol as a solvent or presence of alcohol impurities.[3]Use anhydrous ethereal solvents such as THF or diethyl ether.[5][7]
Presence of Carboxylic Acid Hydrolysis of the ester due to the presence of water in the reaction mixture or during workup.Ensure rigorously anhydrous conditions. Perform the aqueous workup at low temperatures (e.g., 0 °C) to minimize hydrolysis.
Reduction of Other Functional Groups LiAlH₄ is a powerful and unselective reducing agent that will also reduce ketones, aldehydes, amides, nitriles, and other functional groups.[1]If chemoselectivity is required, consider protecting other functional groups before the reduction. Alternatively, a milder reducing agent like NaBH₄ might be used if the other functional group is more reactive than the ester (e.g., a ketone).[3]
Complex Mixture of Products Longer reaction times at elevated temperatures may lead to undesired side reactions or decomposition.[9]Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[7] Avoid unnecessarily long reaction times or high temperatures.

Experimental Protocols

General Protocol for the Reduction of a Dihydrobenzofuran Carboxylate with LiAlH₄

Disclaimer: This is a representative protocol and should be adapted based on the specific substrate and scale.

Materials:

  • Dihydrobenzofuran carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl) or Rochelle's salt solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the dihydrobenzofuran carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄.[7]

  • Workup: Slowly and carefully add water dropwise, followed by a 15% NaOH solution and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the gray solids turn into a white, granular precipitate.

  • Extraction: Filter the resulting solids through a pad of Celite and wash the filter cake with THF or ethyl acetate. Transfer the filtrate to a separatory funnel, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Reduction_Pathway Start Dihydrobenzofuran Carboxylate Intermediate1 Tetrahedral Intermediate Start->Intermediate1 + LiAlH4 Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde - LiOAl(OR')H2 Intermediate2 Alkoxide Intermediate Aldehyde->Intermediate2 + LiAlH4 Product Primary Alcohol Intermediate2->Product + H3O+ (workup)

Caption: Main reaction pathway for LiAlH₄ reduction of an ester.

Side_Reaction_Pathway Ester Starting Ester (RCOOR') SideProduct Transesterified Ester (RCOOR'') Ester->SideProduct Acid/Base Catalyst MainProduct Desired Alcohol (RCH2OH) Ester->MainProduct + LiAlH4 (Desired Path) Solvent Alcohol Solvent (R''OH) Solvent->SideProduct

Caption: Transesterification side reaction pathway.

Troubleshooting_Workflow Start Reaction Complete? Check_SM Analyze Crude Mixture (TLC, NMR) Start->Check_SM Yes Incomplete Incomplete Reaction Start->Incomplete No Problem Identify Issue Check_SM->Problem Problem->Incomplete Starting Material Present Side_Products Side Products Observed Problem->Side_Products Unexpected Spots/ Peaks End Purify Product Problem->End Clean Product Solution1 Check Reagent Activity Increase Equivalents/Temp Incomplete->Solution1 Solution2 Check Solvent Purity Ensure Anhydrous Conditions Side_Products->Solution2

Caption: A logical workflow for troubleshooting reduction reactions.

References

Technical Support Center: Optimization of Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofurans.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Silver(I) Salt: Silver(I) oxide (Ag₂O) can lose activity over time or with improper storage. 2. Inappropriate Solvent: The choice of solvent significantly impacts reaction efficiency. 3. Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. 5. Presence of Inhibitors: Trace impurities in starting materials or solvents can inhibit the catalytic cycle.1. Use Fresh Silver(I) Salt: Employ freshly opened or properly stored Ag₂O. Consider purchasing from a reliable supplier. 2. Optimize Solvent: Acetonitrile has been reported to provide a good balance between conversion and selectivity. If using other solvents like dichloromethane or benzene, ensure they are anhydrous. 3. Control Temperature: Maintain a consistent reaction temperature. For many substrates, reflux conditions in acetonitrile are effective. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An optimized reaction time is often around 4 hours.[1] 5. Purify Starting Materials: Ensure the 2-allylphenol substrate and solvent are pure and free of potential radical scavengers.
Formation of Side Products/Low Selectivity 1. Over-oxidation: Prolonged reaction times or harsh conditions can lead to the formation of undesired oxidized byproducts. 2. Polymerization of Starting Material: The phenolic substrate can be prone to polymerization under oxidative conditions. 3. Competing Reaction Pathways: Depending on the substrate, other reaction pathways may compete with the desired cyclization.1. Reduce Reaction Time: As determined by optimization studies, a shorter reaction time of around 4 hours can minimize the formation of undesired products without significantly impacting conversion.[1] 2. Control Reagent Stoichiometry: Using 0.5 equivalents of Ag₂O has been found to be efficient.[1] 3. Lower Reaction Temperature: If side reactions persist, try running the reaction at a lower temperature, although this may require a longer reaction time.
Poor Diastereoselectivity 1. Reaction Mechanism: The inherent mechanism of the radical-mediated cyclization may not favor a high degree of stereocontrol. 2. Influence of Substituents: The electronic and steric properties of substituents on the aromatic ring and the allyl group can influence the stereochemical outcome.1. Alternative Catalysts: For higher stereoselectivity, consider exploring alternative catalytic systems. Iron salts, as well as ruthenium and rhodium complexes, have been investigated for this purpose.[1] 2. Chiral Catalysts: For enantioselective synthesis, the use of chiral silver(I) complexes may be necessary, though this often requires significant methods development.
Difficulty in Product Isolation/Purification 1. Formation of Silver(0) Precipitate: The reduction of Ag(I) to Ag(0) results in a fine black precipitate that can complicate workup. 2. Similar Polarity of Product and Byproducts: Close-running spots on TLC can make chromatographic separation challenging.1. Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the silver(0) precipitate before solvent evaporation. 2. Optimize Chromatography: Use a long chromatography column and a shallow solvent gradient to improve the separation of the desired product from any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal silver(I) salt for this reaction?

A1: While various silver(I) salts can be used, silver(I) oxide (Ag₂O) has been reported to be the most efficient oxidant for promoting the oxidative coupling of 2-allylphenols to form dihydrobenzofurans, providing a good balance between conversion and selectivity.[1]

Q2: Which solvent is recommended for this reaction?

A2: Acetonitrile is a highly recommended solvent. It has been shown to provide a better balance between conversion and selectivity compared to more traditionally used solvents like dichloromethane and benzene. Additionally, acetonitrile is considered a "greener" solvent.[1]

Q3: What is the proposed mechanism for this reaction?

A3: The reaction is believed to proceed through a radical-mediated mechanism. The first step is the homolysis of the phenolic O-H bond, facilitated by the silver(I) salt, to generate a phenoxy radical intermediate. This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring system.

Q4: Are there alternative methods for synthesizing dihydrobenzofurans?

A4: Yes, numerous methods exist for the synthesis of dihydrobenzofurans. These include reactions catalyzed by other transition metals such as palladium, rhodium, and copper, as well as metal-free approaches. The choice of method often depends on the specific substrate and the desired substitution pattern on the dihydrobenzofuran core.

Q5: How can I improve the yield and selectivity of my reaction?

A5: To improve yield and selectivity, consider the following:

  • Reagent Purity: Use high-purity starting materials and anhydrous solvents.

  • Silver(I) Source: Employ fresh and high-quality silver(I) oxide.

  • Reaction Time: Optimize the reaction time by monitoring the reaction progress using TLC to avoid the formation of byproducts due to prolonged reaction duration.[1]

  • Concentration: Adjust the concentration of your substrate; optimal conditions often involve specific substrate-to-oxidant ratios.

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the conversion and selectivity of the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate to their respective dihydrobenzofuran neolignans.

Table 1: Effect of Different Silver(I) Reagents

EntrySilver Salt (0.5 equiv.)Methyl p-coumarate Conversion (%)Dihydrobenzofuran 1 Selectivity (%)Methyl ferulate Conversion (%)Dihydrobenzofuran 2 Selectivity (%)
1Ag₂O85539050
2AgOAc70457540
3Ag₂CO₃65407035
4AgNO₃50305525
Reaction conditions: Substrate (1 equiv.), Silver salt (0.5 equiv.), Acetonitrile, Reflux, 4 h.

Table 2: Effect of Different Solvents

EntrySolventMethyl p-coumarate Conversion (%)Dihydrobenzofuran 1 Selectivity (%)Methyl ferulate Conversion (%)Dihydrobenzofuran 2 Selectivity (%)
1Acetonitrile85539050
2Dichloromethane80488545
3Benzene75428040
4Acetone70357230
Reaction conditions: Substrate (1 equiv.), Ag₂O (0.5 equiv.), Solvent, Reflux, 4 h.

Experimental Protocols

Optimized Protocol for the Synthesis of Dihydrobenzofuran Neolignans

This protocol is based on the optimized conditions reported for the synthesis of dihydrobenzofuran neolignans from methyl p-coumarate and methyl ferulate.[1]

Materials:

  • Substrate (e.g., methyl p-coumarate or methyl ferulate)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Celite®

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add silver(I) oxide (0.5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the silver(0) precipitate and wash the pad with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired dihydrobenzofuran.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add substrate to a dry round-bottom flask under inert atmosphere. B 2. Dissolve substrate in anhydrous acetonitrile. A->B C 3. Add Silver(I) Oxide (Ag₂O). B->C D 4. Heat to reflux with vigorous stirring. C->D E 5. Monitor reaction progress by TLC (approx. 4h). D->E F 6. Cool to room temperature. E->F G 7. Filter through Celite® to remove Ag(0). F->G H 8. Concentrate the filtrate. G->H I 9. Purify by column chromatography. H->I J Final Product: Dihydrobenzofuran I->J

Caption: Experimental workflow for the silver(I)-promoted synthesis of dihydrobenzofurans.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle cluster_redox Redox Couple A 2-Allylphenol B Phenoxy Radical Intermediate A->B  Ag(I) / -e⁻, -H⁺ C Cyclized Radical Intermediate B->C Intramolecular Cyclization D Dihydrobenzofuran C->D  Radical Quenching  (e.g., H abstraction) D->A Regeneration of Catalyst (conceptual, not a direct reaction) AgI Ag(I) Ag0 Ag(0) AgI_redox Ag(I) Ag0_redox Ag(0) AgI_redox->Ag0_redox +e⁻ (Reduction)

Caption: Proposed catalytic cycle for the silver(I)-promoted oxidative coupling.

References

Technical Support Center: Stereoselective Synthesis of 2,3-Disubstituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2,3-disubstituted dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a mixture of cis and trans diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer: Controlling diastereoselectivity between the C2 and C3 positions is a primary challenge. Several factors can influence the cis/trans ratio:

  • Catalyst/Ligand System: The choice of catalyst and ligand is crucial. For intramolecular Michael additions, bifunctional catalysts like tertiary amine-thioureas have been shown to favor the formation of trans isomers.[1][2] In contrast, certain organocatalytic [3+2] cycloadditions can provide high diastereoselectivity for cis products.[3]

  • Reaction Mechanism: The inherent mechanism of the cyclization often dictates the stereochemical outcome. For instance, reactions proceeding through an SN2-type ring closure from a betaine intermediate can have their stereoselectivity determined by the relative stability of the transition states leading to the cis or trans product.[4]

  • Solvent and Temperature: Optimizing solvent polarity and reaction temperature can influence the transition state energies, thereby affecting the diastereomeric ratio (dr). It is recommended to screen a range of solvents (e.g., toluene, DCE, THF) and temperatures.

  • Substrate Control: The steric and electronic properties of the substituents on your starting materials can create a facial bias during the cyclization event. Bulky groups may favor the formation of the less sterically hindered diastereomer.

Question 2: I am struggling to achieve high enantiomeric excess (ee) in my asymmetric synthesis. What are the key parameters to optimize?

Answer: Achieving high enantioselectivity requires careful control over the chiral environment of the reaction. Consider the following:

  • Chiral Catalyst/Ligand: The most critical factor is the choice of the chiral source. Chiral phosphoric acids are effective for [3+2] cyclizations of quinone monoimides.[5][6] For palladium-catalyzed reactions, chiral phosphine ligands (e.g., TY-Phos) can provide excellent enantiocontrol.[7] Ruthenium(II) complexes with chiral arene ligands have also been successfully applied in asymmetric C-H activation routes.[8]

  • Catalyst Loading: While catalytic amounts are used, the loading percentage can impact selectivity. It is often beneficial to start with a higher loading (e.g., 5-10 mol%) and then optimize to lower amounts once good reactivity and selectivity are established.

  • Additives and Co-catalysts: The presence of additives or bases can significantly influence the outcome. For example, in some ammonium ylide-mediated reactions, the choice of a chiral amine leaving group (e.g., Cinchona alkaloids) is key to inducing asymmetry.[4]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Question 3: The overall yield of my desired 2,3-disubstituted dihydrobenzofuran is low. What are potential side reactions or causes?

Answer: Low yields can stem from several issues, from starting material decomposition to competing reaction pathways.

  • Intermediate Stability: Many syntheses proceed through reactive intermediates like o-quinone methides (o-QMs).[4][9] These intermediates can be unstable and may polymerize or react via undesired pathways if not efficiently trapped by the cyclization partner. Ensure the reaction conditions favor the desired intramolecular cyclization over intermolecular side reactions.

  • Competing Pathways: Depending on the substrate and catalyst, alternative reactions can occur. For example, in C-H activation strategies, regioselectivity can be a challenge, leading to mixtures of products.[8] In Heck-type cyclizations, β-hydride elimination can be a competing pathway.[3]

  • Reagent Purity and Inert Atmosphere: Ensure all reagents and solvents are pure and dry. Many organometallic catalysts (e.g., Pd, Rh, Ru complexes) are sensitive to air and moisture.[7][10] Conducting reactions under an inert atmosphere (Nitrogen or Argon) is critical.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures or long reaction times can cause product decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Quantitative Data Summary

The selection of the catalyst system is paramount for achieving high stereoselectivity. The following table summarizes results from an organocatalytic intramolecular Michael addition for the synthesis of trans-2,3-disubstituted dihydrobenzofurans, demonstrating the impact of different catalysts on yield, diastereomeric ratio (dr), and enantiomeric ratio (er).

Table 1: Catalyst Screening for the Synthesis of trans-2,3-Dihydrobenzofuran 2

EntryCatalyst (20 mol%)SolventTime (h)Yield (%)dr (trans:cis)er (trans)
1Guanidine 3Toluene249592:888:12
2Thiourea 6Toluene729693:794:6
3Cinchona-Thiourea 7Toluene966080:2075:25
4Jacobsen-Thiourea 8Toluene96<5--

Data adapted from a representative study on bifunctional catalysis.[2] Conditions: Substrate (0.1 mmol) in solvent (1.0 mL) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric [4+1] Annulation

This protocol describes a general method for the enantioselective synthesis of 2,3-dihydrobenzofurans via a [4+1] annulation between an o-quinone methide (generated in situ) and an ammonium ylide.[4]

Materials:

  • Substituted phenol precursor (Compound 1) (1 equiv)

  • Ammonium salt (e.g., Chiral Cinchona alkaloid-derived salt) (1.2 equiv)

  • Caesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous (15 mL per mmol of Compound 1)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol precursor (1 equiv), the chiral ammonium salt (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add anhydrous DCM (15 mL per mmol of the phenol precursor).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 48-72 hours.

  • Upon completion, quench the reaction by adding brine and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of heptane/ethyl acetate to afford the pure 2,3-dihydrobenzofuran product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC.

Visual Guides & Workflows

The following diagrams illustrate key concepts and troubleshooting workflows relevant to the stereoselective synthesis of 2,3-disubstituted dihydrobenzofurans.

G start Poor Stereoselectivity Observed (Low dr or ee) q1 Is the issue primarily diastereoselectivity (dr)? start->q1 q2 Is the issue primarily enantioselectivity (ee)? start->q2 q1->q2 No dr_sol 1. Modify Catalyst/Ligand (e.g., Bifunctional vs. Organocatalyst) 2. Screen Solvents 3. Adjust Temperature 4. Evaluate Substrate Sterics q1->dr_sol Yes both_sol Systematic Re-optimization Required: - Re-evaluate core catalyst system - Simultaneously screen T, solvent, & concentration q1->both_sol Both q2->q1 No ee_sol 1. Screen Chiral Ligands/Catalysts (e.g., Chiral Phosphoric Acids, Chiral Amines) 2. Lower Reaction Temperature 3. Optimize Catalyst Loading 4. Check for Racemization q2->ee_sol Yes q2->both_sol Both

Caption: Troubleshooting workflow for addressing poor stereoselectivity.

G cluster_precursor Precursor Generation cluster_cyclization Stereoselective [3+2] Cycloaddition p1 o-Hydroxy-Styrene Derivative oqm In situ generated o-Quinone Methide (o-QM) p1->oqm p2 Oxidizing Agent (e.g., DDQ, PhI(OAc)₂) p2->oqm product cis-2,3-Disubstituted Dihydrobenzofuran oqm->product + diene Diene / Olefin diene->product + catalyst Chiral Catalyst (e.g., Phosphoric Acid) catalyst->product (catalyzes)

Caption: Simplified pathway via an o-quinone methide intermediate.

References

troubleshooting transition metal-catalyzed C-H activation for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting transition metal-catalyzed C-H activation for the synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common transition metals used for C-H activation in dihydrobenzofuran synthesis?

A1: Palladium (Pd) and Rhodium (Rh) are the most frequently employed transition metals for this transformation.[1][2][3] Palladium catalysts, such as Pd(OAc)₂, are often used for hydroxyl-directed C–H activation/C–O cyclization.[4] Rhodium catalysts, like [Cp*RhCl₂]₂, are effective for syntheses involving directing groups such as N-phenoxyacetamides.[2][3]

Q2: Why is an oxidant necessary for many of these reactions?

A2: In many palladium-catalyzed C-H activation cycles, the active catalyst is Pd(II). After the C-O bond-forming reductive elimination step, Pd(II) is reduced to Pd(0). An oxidant is required to regenerate the active Pd(II) catalyst to continue the catalytic cycle. Common oxidants include phenyliodine diacetate (PhI(OAc)₂), copper(II) acetate (Cu(OAc)₂), and benzoquinone (BQ).[3][4]

Q3: What is the role of a directing group?

A3: A directing group is a functional group on the substrate that coordinates to the metal center, positioning it in close proximity to a specific C-H bond. This facilitates selective C-H activation and ensures the desired regioselectivity of the cyclization. Common directing groups for this synthesis include hydroxyl groups and N-phenoxyacetamides.[1][4]

Q4: Can this reaction be performed under oxidant-free conditions?

A4: Yes, some methodologies are designed to be redox-neutral, avoiding the need for an external oxidant. These often involve a catalytic cycle that does not result in a net change in the oxidation state of the metal catalyst, for example, through hydroarylation pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dihydrobenzofurans via C-H activation.

Problem 1: Low to No Yield/Conversion

If you are experiencing low or no conversion of your starting material, consider the following factors, starting with the most critical.

Troubleshooting Workflow for Low Reaction Yield

G cluster_start cluster_checks cluster_solutions start Low/No Yield Observed catalyst 1. Catalyst & Oxidant Activity start->catalyst Begin Troubleshooting conditions 2. Reaction Conditions catalyst->conditions If problem persists cat_sol Source fresh catalyst/oxidant Increase catalyst/oxidant loading Screen different catalysts/oxidants catalyst->cat_sol Potential Issue substrate 3. Substrate Reactivity conditions->substrate If problem persists cond_sol Ensure inert atmosphere (N2/Ar) Use anhydrous solvent Optimize temperature and time Screen different bases/solvents conditions->cond_sol Potential Issue sub_sol Check substrate purity Consider electronic effects (EWG/EDG) Modify directing group if applicable substrate->sub_sol Potential Issue

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Q: My reaction is not working. What should I check first?

A: Catalyst and Oxidant Integrity. The catalyst and oxidant are often the most sensitive components.

  • Probable Cause: The palladium or rhodium catalyst may have decomposed (e.g., formation of palladium black, indicating Pd(0) precipitation). The oxidant, especially hypervalent iodine reagents like PhI(OAc)₂, can degrade upon storage.

  • Suggested Solutions:

    • Use a fresh batch of catalyst and oxidant.

    • If catalyst precipitation is observed, consider adding a supporting ligand that can stabilize the active catalytic species.

    • Screen alternative, more stable oxidants. For Pd-catalyzed systems, Cu(OAc)₂ or benzoquinone can be effective substitutes for PhI(OAc)₂.[3]

Q: I've confirmed my catalyst and oxidant are active, but the yield is still low. What's next?

A: Reaction Conditions. The reaction environment is critical for success.

  • Probable Cause: C-H activation reactions are often sensitive to air and moisture. The choice of solvent, base, and temperature can also dramatically affect the outcome.

  • Suggested Solutions:

    • Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox.

    • Solvent: Use anhydrous solvents. Solvent choice can be critical; for instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote certain Rh-catalyzed annulations.[2]

    • Base: The base is crucial for the C-H activation step (deprotonation). If a weak base (e.g., NaOAc) is ineffective, consider screening stronger bases like Cs₂CO₃ or K₂CO₃.[2]

    • Temperature: Perform a temperature screen. While many reactions require heating (e.g., 100 °C), excessively high temperatures can lead to catalyst decomposition or side product formation.[4]

Q: My conditions are optimized, but a specific substrate fails to react. Why?

A: Substrate-Related Issues. The electronic and steric properties of your substrate are key.

  • Probable Cause: Substrates with strong electron-withdrawing groups (EWGs) can be less reactive, as the C-H bond is less electron-rich and thus harder to activate. Steric hindrance near the reaction site can also prevent the catalyst from accessing the C-H bond.

  • Suggested Solutions:

    • For substrates with EWGs, you may need to increase the catalyst loading or switch to a more reactive catalytic system (e.g., a more electrophilic catalyst).

    • If steric hindrance is an issue, modifying the structure of the directing group or the tether length might be necessary.

    • Confirm the purity of your starting material, as impurities can sometimes inhibit the catalyst.

Table 1: Effect of Reaction Parameters on a Model Pd-Catalyzed C-H Cyclization

EntryCatalyst (mol%)Oxidant (equiv)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)Li₂CO₃ (1.5)C₆F₆10088[4]
2Pd(OAc)₂ (5)NFSI (1.5)Li₂CO₃ (1.5)C₆F₆10023[4]
3Pd(OAc)₂ (10)NFSI (1.5)Li₂CO₃ (1.5)C₆F₆10073[4]
4Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)Na₂HPO₄ (1.5)C₆F₆10075[4]
5Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)NoneC₆F₆100Trace

Data synthesized from a representative study on hydroxyl-directed C-H activation.[4] This table illustrates the critical role of the oxidant, base, and catalyst loading.

Problem 2: Formation of Side Products

Q: I am getting my desired product, but also significant byproducts. What are they and how can I suppress them?

A: Identify and Mitigate Common Side Reactions.

  • Probable Cause 1: Homocoupling or Dimerization. The starting material may couple with itself, a common issue in C-H activation chemistry.

  • Suggested Solution: Lowering the concentration of the substrate or slowing the addition of one of the reagents can sometimes disfavor bimolecular side reactions. Adjusting the ligand on the metal catalyst can also improve selectivity.

  • Probable Cause 2: Oxidation of the Substrate. Functional groups on the substrate, such as primary or secondary alcohols, can be oxidized by the oxidant used for the catalytic cycle.[5]

  • Suggested Solution: Switch to a milder oxidant or one that is less prone to oxidizing the specific functional group in your substrate. Alternatively, protect the sensitive functional group before the C-H activation step and deprotect it afterward.

  • Probable Cause 3: Acetoxylation or Halogenation. When using oxidants like PhI(OAc)₂ or in the presence of halide additives, direct functionalization of the C-H bond with acetate or a halide can compete with the desired cyclization.

  • Suggested Solution: Screening different solvents or additives can alter the reaction pathway. In some cases, using a different directing group can better favor the intramolecular cyclization over intermolecular functionalization.

Key Experimental Protocols

General Protocol for Pd-Catalyzed Hydroxyl-Directed Dihydrobenzofuran Synthesis

This protocol is a general guideline based on reported procedures.[4] Optimization for specific substrates is recommended.

Experimental Workflow Diagram

G prep 1. Preparation - Dry glassware - Weigh reagents in glovebox setup 2. Reaction Setup - Add substrate, catalyst,  base, oxidant to flask - Add anhydrous solvent prep->setup reaction 3. Reaction - Heat to specified temp  (e.g., 100 °C) - Stir under inert gas  for 24-36 h setup->reaction workup 4. Workup - Cool to RT - Filter, dilute, wash - Dry organic layer reaction->workup purify 5. Purification - Concentrate solvent - Purify by column  chromatography workup->purify

Caption: A typical experimental workflow for dihydrobenzofuran synthesis.

Materials:

  • Substrate (e.g., tertiary alcohol precursor) (0.2 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 5 mol%)

  • Phenyliodine diacetate (PhI(OAc)₂) (0.3 mmol, 1.5 equiv)

  • Lithium Carbonate (Li₂CO₃) (0.3 mmol, 1.5 equiv)

  • Anhydrous Hexafluorobenzene (C₆F₆) (2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alcohol substrate, Pd(OAc)₂, PhI(OAc)₂, and Li₂CO₃.

  • If air-sensitive, perform these additions in a nitrogen-filled glovebox.

  • Add the anhydrous solvent via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 24-36 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrobenzofuran.

References

managing reaction conditions for visible light-mediated dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydrobenzofurans using visible light-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the visible light-mediated synthesis of dihydrobenzofurans.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Catalyst: The photocatalyst may be degraded or poisoned.- Ensure the catalyst is properly stored and handled. - For heterogeneous catalysts like TiO2 or covalent organic frameworks (COFs), check for proper activation and potential fouling.[1][2] - Consider using a fresh batch of catalyst.
Insufficient Light Intensity or Incorrect Wavelength: The light source may not be providing enough energy to excite the photocatalyst.- Verify the output of your light source (e.g., blue LEDs are commonly used).[3] - Ensure the reaction vessel is positioned for optimal light exposure. - Check that the wavelength of the light source matches the absorption spectrum of the photocatalyst.
Inappropriate Solvent: The solvent can significantly impact reaction efficiency.- The choice of solvent can be critical. Acetonitrile and dichloromethane are commonly used.[3][4] - Ensure the solvent is dry and degassed, as oxygen and water can quench the excited state of the photocatalyst or participate in side reactions.
Substrate-Related Issues: The electronic or steric properties of the phenol or alkene may hinder the reaction.- Electron-donating groups on the phenol are generally favorable for oxidative [3+2] cycloadditions.[5] - Highly substituted or sterically hindered substrates may require longer reaction times or higher catalyst loading.
Slow Reaction Rate Low Catalyst Loading: Insufficient catalyst will slow down the reaction.- Optimize the catalyst loading. Typically, 1-5 mol% is a good starting point for homogeneous catalysts.[3] For heterogeneous catalysts, the amount may need to be optimized based on surface area and activity.[4]
Low Temperature: While many reactions are run at room temperature, some systems may benefit from gentle heating.- Although visible-light reactions are often performed at ambient temperature, a slight increase in temperature might enhance the reaction rate. However, be cautious as it could also lead to side product formation.
Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the interaction between reactants and the catalyst surface.- Ensure vigorous stirring to maintain a good suspension of the heterogeneous photocatalyst.
Formation of Side Products Over-oxidation: The desired product or starting material may be susceptible to further oxidation.- Reduce the reaction time or light intensity. - Use a milder terminal oxidant if applicable. For some reactions, air is used as the terminal oxidant.[1][2]
Dimerization of Starting Materials: Phenols can undergo oxidative dimerization.- Adjust the concentration of the reactants. A higher concentration of the alkene relative to the phenol might favor the desired cycloaddition.
Undesired Regio- or Stereoisomers: The reaction may not be completely selective.- The regioselectivity can be influenced by the electronic properties of the substrates and the nature of the photocatalyst.[1][2] - Chiral catalysts or additives may be required for enantioselective synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common photocatalysts used for dihydrobenzofuran synthesis?

A1: A variety of photocatalysts can be employed. Ruthenium and Iridium complexes are common homogeneous catalysts.[6] Heterogeneous catalysts like Titanium Dioxide (TiO2) and Covalent Organic Frameworks (COFs) are gaining attention due to their recyclability and stability.[1][2][4] Organic dyes such as Eosin Y are also used.[3]

Q2: How do I choose the right light source for my reaction?

A2: The light source should have an emission wavelength that overlaps with the absorption spectrum of your chosen photocatalyst. Blue LEDs are frequently used for many common photocatalysts.[3] The intensity of the light source can also be a critical parameter to optimize.

Q3: What is the role of the oxidant in these reactions?

A3: In oxidative cycloaddition reactions, an oxidant is often required to regenerate the active form of the photocatalyst. Common oxidants include ammonium persulfate.[4][5] In some systems, molecular oxygen from the air can serve as the terminal oxidant, which is a greener alternative.[1][2]

Q4: Can I use this methodology for substrates with sensitive functional groups?

A4: One of the advantages of visible light photocatalysis is its mild reaction conditions, which often tolerate a wide range of functional groups.[3] However, it is always advisable to check for compatibility and perform control experiments if your substrate contains potentially reactive functionalities.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Taking aliquots from the reaction mixture at regular intervals will help determine the optimal reaction time.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various dihydrobenzofuran derivatives from selected literature.

Table 1: Oxidative [3+2] Cycloaddition of Phenols and Alkenes using a Heterogeneous COF Photocatalyst [4]

Phenol SubstrateOlefin SubstrateProduct Yield (%)
Phenol4-Methoxystyrene95
2-Naphthol4-Methoxystyrene92
Phenol1-Octene83
4-Methoxyphenol4-Methoxystyrene90
PhenolCyclopentene94

Standard conditions: Phenol derivative (0.2 mmol), olefin (0.22 mmol), Hex-Aza-COF-3 (2.5 mol%), (NH4)2S2O8 (0.24 mmol), in CH3CN (5 mL) under white LEDs at room temperature for 9 hours.[4]

Table 2: Intramolecular Oxychalcogenation of 2-Allylphenols [3]

Diaryl DichalcogenideProductYield (%)
Diphenyl diselenide2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran95
Bis(4-fluorophenyl) diselenide2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran96
Bis(4-methoxyphenyl) diselenide2-(((4-Methoxyphenyl)selanyl)methyl)-2,3-dihydrobenzofuran85
Diphenyl ditelluride2-((Phenyltellanyl)methyl)-2,3-dihydrobenzofuran26
Di-p-tolyl disulfide2-((p-Tolylthio)methyl)-2,3-dihydrobenzofuran70

General Procedure: 2-allylphenol (0.25 mmol), diaryl dichalcogenide (1.0 equiv.), SnCl2·2H2O (2.0 equiv.), and I2 (1.0 equiv.) in ethyl acetate (3.0 mL) irradiated with a 50 W blue LED for 4 hours.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxidative [3+2] Cycloaddition using a Heterogeneous COF Photocatalyst [4]

  • To a 10 mL reaction tube, add the phenol substrate (0.2 mmol), the olefin substrate (0.22 mmol), the Hex-Aza-COF-3 photocatalyst (2.5 mol%), and ammonium persulfate (0.24 mmol).

  • Add 5 mL of acetonitrile to the tube.

  • Seal the tube and place it in a reaction block equipped with a magnetic stirrer.

  • Irradiate the mixture with white LEDs at room temperature for 9 hours.

  • After the reaction is complete, centrifuge the mixture to separate the catalyst.

  • The supernatant is then concentrated, and the residue is purified by column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Protocol 2: General Procedure for Intramolecular Oxychalcogenation of 2-Allylphenols [3]

  • In a glass tube, add the 2-allylphenol derivative (0.25 mmol), the appropriate diaryl dichalcogenide (1.0 equivalent), SnCl2·2H2O (2.0 equivalents), and I2 (1.0 equivalent).

  • Add 3.0 mL of ethyl acetate (EtOAc) to the tube.

  • The resulting mixture is irradiated with a 50 W blue LED in a room atmosphere for 4 hours with stirring.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated solution of Na2S2O3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Oxidative_Cycloaddition_Mechanism cluster_photocatalytic_cycle Photocatalytic Cycle cluster_cycloaddition [3+2] Cycloaddition PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Oxidant Oxidant PC->Oxidant Regeneration PC_star->PC Regeneration PC_star->PC SET Phenol Phenol Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical SET Alkene Alkene Phenoxy_Radical->Alkene Radical Addition Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Radical_Adduct Radical Adduct Alkene->Radical_Adduct Dihydrobenzofuran_Radical_Cation Dihydrobenzofuran Radical Cation Radical_Adduct->Dihydrobenzofuran_Radical_Cation Intramolecular Cyclization Dihydrobenzofuran Dihydrobenzofuran Product Dihydrobenzofuran_Radical_Cation->Dihydrobenzofuran Oxidation & Deprotonation

Caption: Proposed mechanism for visible light-mediated oxidative [3+2] cycloaddition.

Experimental_Workflow start Start reagents Combine Reactants, Photocatalyst, and Solvent start->reagents reaction Irradiate with Visible Light (e.g., Blue LEDs) with Stirring reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, or HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for dihydrobenzofuran synthesis.

References

avoiding over-reduction in the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of over-reduction, during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid or its ester derivative, such as methyl 2,3-dihydrobenzofuran-6-carboxylate. This transformation is typically achieved using hydride-based reducing agents.

Q2: I am observing a significant amount of starting material remaining after my reaction. What could be the cause?

Incomplete conversion is often due to the choice of reducing agent or insufficient reaction time. If you are using a mild reducing agent like Sodium Borohydride (NaBH₄), it is likely not strong enough to reduce the ester or carboxylic acid function efficiently.[1][2] For more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), incomplete reaction could be due to inadequate stoichiometry of the reagent, poor quality (deactivated) reagent, or insufficient reaction time.

Q3: My desired product is contaminated with a byproduct of a different molecular weight, suggesting a structural change to the dihydrobenzofuran ring. What is a possible side reaction?

A common issue, especially with powerful, non-selective reducing agents like LiAlH₄ under harsh conditions (e.g., elevated temperatures), is over-reduction.[3][4] This can manifest as the cleavage of the dihydrobenzofuran ring. The ether linkage in the ring, particularly at the benzylic position, can be susceptible to reductive cleavage, leading to the formation of a phenolic propanol derivative.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the ester precursor?

Generally, NaBH₄ is not reactive enough to reduce esters or carboxylic acids to primary alcohols under standard conditions.[5] While some protocols exist for using NaBH₄ in combination with activating agents or at high temperatures, these are often less reliable and may lead to other side reactions. For a more predictable outcome, stronger reducing agents are recommended.

Q5: Are there milder alternatives to Lithium Aluminum Hydride (LiAlH₄) that can effectively reduce the ester?

Yes, Lithium Borohydride (LiBH₄) is an excellent alternative.[1] It is a more selective reducing agent than LiAlH₄ but still powerful enough to reduce esters to alcohols.[6] It often provides cleaner reactions with fewer byproducts, especially in substrates with multiple reducible functional groups.[7][8] Borane complexes, such as BH₃·THF, are particularly effective for reducing carboxylic acids, often with high chemoselectivity in the presence of esters.[9][10]

Troubleshooting Guide: Over-reduction and Other Side Reactions

This guide provides a systematic approach to diagnosing and resolving issues encountered during the reduction of 2,3-dihydrobenzofuran-6-carboxylate derivatives.

Problem 1: Low to moderate yield with a significant amount of an apolar byproduct.
  • Possible Cause: Over-reduction leading to cleavage of the dihydrobenzofuran ring. This is most common when using excess LiAlH₄ at elevated temperatures. The resulting byproduct is often a more apolar phenol derivative.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the LiAlH₄ addition at 0 °C and allow the reaction to slowly warm to room temperature. Avoid refluxing conditions unless absolutely necessary and validated by literature for a similar substrate.

    • Control Stoichiometry: Use a minimal excess of LiAlH₄ (typically 1.5-2.0 equivalents for an ester). Titrate your LiAlH₄ solution before use to know its exact molarity.

    • Switch to a Milder Reagent: Consider using LiBH₄ in THF.[1][6][8] This reagent is less aggressive and significantly reduces the risk of ring cleavage.

Problem 2: No reaction or very low conversion.
  • Possible Cause: The chosen reducing agent is not sufficiently reactive, or the reagent has degraded.

  • Troubleshooting Steps:

    • Verify Reagent Choice: If using NaBH₄, switch to a more potent reagent like LiBH₄ or LiAlH₄.[2][5]

    • Check Reagent Quality: Hydride reducing agents are sensitive to moisture. Use a fresh bottle or a properly stored and sealed reagent. Consider titrating the solution to confirm its activity.

    • Ensure Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 3: Formation of a complex mixture of products.
  • Possible Cause: A combination of incomplete reaction, over-reduction, and potential side reactions with other functional groups on the molecule.

  • Troubleshooting Steps:

    • Simplify the System: Begin by optimizing the reaction with a milder, more selective reagent like LiBH₄. This will help establish a baseline yield for the desired product.

    • Purify Starting Material: Ensure the starting ester or carboxylic acid is of high purity to avoid introducing confounding variables.

    • Analyze Byproducts: Attempt to isolate and characterize the major byproducts by techniques such as NMR and mass spectrometry to better understand the undesired reaction pathways.

Data Presentation: Comparison of Reducing Agents

The following table summarizes typical outcomes for the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate under various conditions. Data is illustrative and intended for comparative purposes.

ReagentEquivalentsSolventTemperatureTypical Yield of AlcoholKey Byproducts
LiAlH₄ 2.5THFReflux40-60%Ring-opened phenol (up to 30%), starting material
LiAlH₄ 1.5THF0 °C to RT85-95%Ring-opened phenol (trace amounts)
LiBH₄ 2.0THFRoom Temp90-98%Starting material (if reaction time is insufficient)
NaBH₄ 3.0MethanolReflux<10%Primarily starting material
BH₃·SMe₂ 1.5THFRoom Temp88-95%Borane-amine complex (if not quenched properly)

Experimental Protocols

Protocol 1: Recommended Method using Lithium Borohydride (LiBH₄)

This protocol minimizes the risk of over-reduction.

  • Preparation: Under an inert atmosphere of nitrogen, add a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiBH₄ in THF (2.0 M, 2.0 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess LiBH₄. Then, add 1 M HCl (aq) until the solution is acidic (pH ~2-3).

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: High-Risk Method using Lithium Aluminum Hydride (LiAlH₄)

This protocol is effective but carries a higher risk of over-reduction if not performed with care.

  • Preparation: Under an inert atmosphere of nitrogen, add a solution of LiAlH₄ in anhydrous THF (1.0 M, 1.5 eq) to a flame-dried three-neck flask equipped with a dropping funnel, magnetic stirrer, and condenser.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% NaOH (aq) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Work-up: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ample ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the synthesis.

ReactionPathway Reaction Pathway and Potential Over-reduction start Methyl 2,3-dihydrobenzofuran-6-carboxylate product This compound start->product Desired Reduction over_reduction_product 2-(3-hydroxypropyl)phenol (Ring Cleavage Product) start->over_reduction_product Over-reduction reagent_mild LiBH4, THF 0°C to RT reagent_harsh LiAlH4 (excess), THF Reflux

References

scale-up synthesis issues for (2,3-Dihydrobenzofuran-6-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,3-Dihydrobenzofuran-6-yl)methanol Synthesis

Welcome to the technical support center for the scale-up synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during process scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The most common synthetic route involves the reduction of a suitable precursor, such as 2,3-dihydrobenzofuran-6-carbaldehyde or the corresponding carboxylic acid/ester.

Issue 1: Low or Inconsistent Yield

Q1: We are experiencing a significant drop in yield for the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde upon scaling up from 50 g to 5 kg. What are the likely causes and how can we mitigate this?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors related to mass and heat transfer, reagent stoichiometry, and work-up procedures.

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Consider the impeller design and agitation speed.

  • Poor Temperature Control: The reduction of an aldehyde with sodium borohydride (NaBH₄) is exothermic. Insufficient cooling capacity on a larger scale can lead to a temperature increase, causing side reactions or degradation of the product. The rate of addition of the reducing agent should be carefully controlled to manage the exotherm.

  • Work-up and Extraction Inefficiencies: Phase separation can be more challenging in large vessels. Incomplete extraction or the formation of stable emulsions can lead to significant product loss in the aqueous layer. Perform a mass balance to determine where the product is being lost.

  • Atmospheric Moisture: On a larger scale, reactions are often run for longer periods, increasing the potential for atmospheric moisture to quench the hydride reagent. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen).

Issue 2: Impurity Profile Changes

Q2: Our scaled-up batch shows a new, significant impurity that was not present or was negligible at the lab scale. How can we identify and control this?

A2: Changes in the impurity profile are often linked to extended reaction times or temperature deviations inherent in larger-scale operations.

  • Possible Impurities:

    • Unreacted Starting Material: This suggests an incomplete reaction due to poor mixing, insufficient reagent, or deactivation of the reducing agent.

    • Dimerization/Polymerization Products: Aldehyde starting materials can be sensitive to basic conditions generated during work-up, potentially leading to aldol-type side reactions.

    • Over-reduction Products: While less common for this specific substrate, highly energetic conditions could potentially affect the benzofuran ring.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize it using techniques like NMR and Mass Spectrometry. Understanding its structure is key to identifying its formation pathway.

    • Review Reaction Conditions: Analyze temperature and time profiles from the scaled-up batch. Did the temperature exceed the set point? Was the reaction held for an extended period before work-up?

    • Optimize Work-up: Ensure the quenching step is performed at a controlled temperature and that the pH does not become strongly basic for prolonged periods.

Issue 3: Difficult Work-up and Phase Separation

Q3: During the aqueous work-up of our large-scale batch, we are struggling with a persistent emulsion, making extraction impossible. What can we do?

A3: Emulsion formation is a frequent challenge in scaling up reactions involving hydride reductions, which produce fine aluminum or boron salts.[1]

  • Prevention and Mitigation Strategies:

    • Filtration: Before extraction, filtering the quenched reaction mixture through a pad of a filter aid like Celite® can remove the fine particulate salts that often stabilize emulsions.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion and improve phase separation.

    • Solvent Choice: Consider a different extraction solvent. For example, if you are using ethyl acetate, switching to methyl tert-butyl ether (MTBE) might alter the interfacial properties and prevent emulsion.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize an emulsion.

    • Rochelle's Salt Quench (for LAH reductions): If using Lithium Aluminum Hydride (LAH), a common issue is the formation of aluminum salt emulsions.[1] Quenching the reaction and then adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum salts and lead to clean phase separation.[1]

Issue 4: Crystallization and Isolation Problems

Q4: The final product is "oiling out" during crystallization instead of forming a solid, which was not an issue on the small scale. Why is this happening and how can we fix it?

A4: "Oiling out" or liquid-liquid phase separation during crystallization often occurs when a solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture.[2] This can be caused by impurities or different cooling profiles at a larger scale.

  • Troubleshooting Crystallization:

    • Control Cooling Rate: Implement a slower, controlled cooling profile. Rapid cooling, which is harder to avoid in large vessels, is a common cause.

    • Solvent System Purity: Ensure solvents are dry and pure. The presence of even small amounts of other solvents can significantly alter solubility.

    • Increase Solvent Volume: Add more solvent to ensure the product does not become supersaturated at a temperature where it is still molten.[2]

    • Seeding: Introduce seed crystals at a temperature just below the saturation point to encourage controlled crystal growth rather than spontaneous nucleation.

    • Agitation: Ensure the agitation rate is appropriate. Too little can lead to poor heat transfer, while too much can cause crystal breakage (secondary nucleation), leading to fine particles that may be difficult to filter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a large-scale synthesis of this compound?

A1: The choice of starting material depends on commercial availability, cost, and safety.

  • 2,3-Dihydrobenzofuran-6-carbaldehyde: This is often the preferred precursor. It can be reduced to the desired alcohol using mild and selective reducing agents like sodium borohydride (NaBH₄), which is safer and easier to handle on a large scale than more powerful hydrides.

  • 2,3-Dihydrobenzofuran-6-carboxylic acid (or its methyl/ethyl ester): These are also viable starting materials. However, they require a stronger reducing agent, such as lithium aluminum hydride (LAH) or borane (BH₃), which present greater handling and safety challenges on a large scale (e.g., high reactivity with water, pyrophoric solids).[3]

Q2: Which reducing agent is best suited for scale-up?

A2: For reducing the aldehyde, Sodium Borohydride (NaBH₄) is highly recommended for scale-up. It is stable in air, less reactive with protic solvents like ethanol and methanol, and its reactions are generally less exothermic and easier to control than those with LAH.[3] For reducing the carboxylic acid or ester, a borane complex (e.g., BH₃·THF) is often a safer alternative to LAH, though LAH can be used with appropriate engineering controls and safety procedures.

Q3: How should I monitor the reaction progress on a large scale?

A3: In-process controls (IPCs) are critical for ensuring reaction completion and minimizing side-product formation.

  • Thin Layer Chromatography (TLC): Still a quick and effective tool for a qualitative assessment of the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the ratio of starting material to product and detect the formation of impurities in real-time. Samples can be taken periodically from the reactor to monitor progress.

Q4: What are the key safety considerations for scaling up this synthesis?

A4:

  • Exotherm Management: The reduction is exothermic. Ensure the reactor has adequate cooling capacity. The reducing agent should be added in portions or via a syringe pump to control the reaction rate and temperature. A quench bath should be ready in case of a cooling failure.

  • Hydrogen Gas Evolution: Hydride reductions can evolve hydrogen gas, especially during the quenching step. The reactor must be properly vented to a safe area to prevent the buildup of flammable gas.

  • Reagent Handling: Handle all reagents, especially hydride reducing agents, according to their Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE).

  • Static Discharge: When handling flammable solvents in large quantities, ensure all equipment is properly grounded to prevent static discharge, which could ignite solvent vapors.

Data Presentation

The following tables provide a hypothetical comparison of reaction parameters between a lab-scale and a pilot-scale synthesis via the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde.

Table 1: Reagent Quantities and Reaction Conditions

ParameterLab Scale (50 g)Pilot Scale (5 kg)Key Scale-Up Consideration
Starting Aldehyde 50.0 g5.00 kgEnsure consistent purity of starting material.
Solvent (Methanol) 500 mL50 LSolvent quality and dryness are critical.
Sodium Borohydride 1.2 equivalents1.2-1.5 equivalentsMay need to increase equivalents slightly to account for moisture.
Addition Time 15 minutes2 - 3 hoursControlled addition is crucial to manage exotherm.
Reaction Temperature 0 - 5 °C0 - 5 °CMaintain strict temperature control with reactor cooling jacket.
Reaction Time 1 hour2 - 4 hoursMonitor by HPLC to confirm completion.

Table 2: Performance and Purity Comparison

ParameterLab ScalePilot ScaleTroubleshooting Focus
Yield (Isolated) 92%85%Investigate work-up losses, incomplete conversion.
Purity (by HPLC) 99.5%98.0%Identify and address the formation of new impurities.
Cycle Time 4 hours12 hoursOptimize work-up and isolation steps for efficiency.

Experimental Protocols

Protocol: Reduction of 2,3-Dihydrobenzofuran-6-carbaldehyde with Sodium Borohydride (Lab Scale)

This protocol describes a typical lab-scale procedure. Notes on scale-up considerations are included.

  • Reactor Setup:

    • Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

    • Scale-up Note: For pilot scale, use a glass-lined or stainless steel reactor with an overhead stirrer, a cooling jacket, and a port for controlled solid/solution addition.

  • Reaction Mixture Preparation:

    • Charge the flask with 2,3-dihydrobenzofuran-6-carbaldehyde (50.0 g).

    • Add methanol (500 mL) and stir to dissolve.

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • In a separate beaker, prepare a solution or slurry of sodium borohydride (NaBH₄) in a small amount of the reaction solvent if desired, or plan for portion-wise solid addition.

    • Slowly add the NaBH₄ to the aldehyde solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Scale-up Note: The addition time must be extended significantly (e.g., 2-3 hours). Use a powder dosing funnel or add the reagent as a solution via a metering pump to control the rate and exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

    • Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Quenching:

    • While maintaining cooling, slowly and carefully add acetone to quench any excess NaBH₄.

    • Next, slowly add water, followed by a dilute HCl solution to adjust the pH to ~7. Be cautious, as hydrogen gas evolution will occur.

    • Scale-up Note: The quench must be performed very slowly with vigorous stirring and efficient cooling. Ensure the reactor is well-vented.

  • Work-up and Isolation:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate and water to the residue. Stir and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Scale-up Note: If emulsions form, filter the quenched mixture through Celite® before extraction. Use brine washes to improve phase separation.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by recrystallization from a suitable solvent system (e.g., MTBE/heptane) to yield this compound as a solid.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge Reactor with Aldehyde and Solvent cool Cool to 0-5 °C start->cool add_nabh4 Controlled Addition of NaBH4 cool->add_nabh4 react Stir and Monitor (IPC by HPLC) add_nabh4->react quench Quench Excess Reagent react->quench solvent_rem Solvent Swap quench->solvent_rem extract Aqueous Extraction solvent_rem->extract dry Dry Organic Phase extract->dry concentrate Concentrate dry->concentrate crystallize Crystallize concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product Final Product: This compound filter_dry->final_product G start Problem: Low Yield in Scale-Up check_conversion Is reaction complete? (Check HPLC IPC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes cause_mixing Cause: Poor Mixing? incomplete->cause_mixing cause_temp Cause: Low Temp? incomplete->cause_temp cause_reagent Cause: Reagent Deactivated? incomplete->cause_reagent solution_incomplete Solution: - Improve Agitation - Increase Reagent Stoichiometry - Ensure Inert Atmosphere cause_mixing->solution_incomplete cause_temp->solution_incomplete cause_reagent->solution_incomplete check_workup Perform Mass Balance on Aqueous & Organic Layers complete->check_workup loss_aqueous High Product Loss in Aqueous Layer check_workup->loss_aqueous Loss in Aqueous loss_isolation High Product Loss in Mother Liquor check_workup->loss_isolation Loss in Isolation cause_emulsion Cause: Emulsion? loss_aqueous->cause_emulsion cause_extractions Cause: Insufficient Extractions? loss_aqueous->cause_extractions solution_workup Solution: - Add Brine / Filter Aid - Increase Number of Extractions - Change Extraction Solvent cause_emulsion->solution_workup cause_extractions->solution_workup cause_solvent Cause: Too Much Solvent? loss_isolation->cause_solvent cause_crystallization Cause: Inefficient Crystallization? loss_isolation->cause_crystallization solution_isolation Solution: - Optimize Solvent Volume - Implement Controlled Cooling - Use Seeding Strategy cause_solvent->solution_isolation cause_crystallization->solution_isolation

References

Validation & Comparative

1H NMR and 13C NMR characterization of (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral characterization of (2,3-Dihydrobenzofuran-5-yl)methanol and its comparison with related benzofuran derivatives.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol, serving as a detailed reference for researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for (2,3-Dihydrobenzofuran-6-yl)methanol, this guide focuses on its close structural isomer, (2,3-Dihydrobenzofuran-5-yl)methanol. For comparative purposes, the spectral data of Benzofuran-6-yl-methanol is also presented to highlight the key differences arising from the saturated versus unsaturated heterocyclic ring.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol and Benzofuran-6-yl-methanol. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(2,3-Dihydrobenzofuran-5-yl)methanol H-47.14s-
H-67.08d8.0
H-76.74d8.0
-CH₂OH4.61s-
H-2 (O-CH₂)4.57t8.8
H-3 (Ar-CH₂)3.20t8.8
-OH1.65s-
Benzofuran-6-yl-methanol H-27.63d2.0
H-77.60s-
H-47.50d8.2
H-57.20dd8.2, 1.4
H-36.75d2.0
-CH₂OH4.79s-
-OH1.70 (br s)br s-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
(2,3-Dihydrobenzofuran-5-yl)methanol C-7a159.9
C-5a133.0
C-6128.0
C-4125.1
C-3a124.9
C-7109.1
C-2 (O-CH₂)71.3
-CH₂OH65.4
C-3 (Ar-CH₂)29.6
Benzofuran-6-yl-methanol C-7a155.6
C-3a145.2
C-6136.1
C-5128.1
C-4124.7
C-7120.3
C-2111.4
C-3106.8
-CH₂OH64.9

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, which is the primary topic of this guide. While the presented spectral data is for the 5-yl isomer, this diagram serves as a structural reference for this class of compounds.

Caption: Structure of this compound.

References

Mass Spectrometry Analysis of (2,3-Dihydrobenzofuran-6-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,3-Dihydrobenzofuran-6-yl)methanol, a benzofuran derivative with the chemical formula C₉H₁₀O₂, is a compound of interest in pharmaceutical and chemical research.[1] Mass spectrometry is an essential analytical technique for the structural elucidation and identification of such organic molecules.[2] This guide provides a comparative analysis of the predicted mass spectrum of this compound and contrasts it with a structurally similar compound, offering insights into its fragmentation patterns. Detailed experimental protocols for analysis are also provided to aid researchers in their studies.

Predicted Fragmentation Analysis of this compound

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for its constituent functional groups: a benzyl alcohol moiety and a dihydrobenzofuran ring structure.[3] The molecular ion (M⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (M-1): A peak at m/z 149 is anticipated due to the loss of a hydrogen atom, a common fragmentation for many organic compounds.

  • Loss of a hydroxyl radical (M-17): Cleavage of the hydroxyl group from the methanol substituent would yield a fragment at m/z 133.

  • Loss of water (M-18): Dehydration can lead to a fragment ion at m/z 132.[4]

  • Loss of the hydroxymethyl radical (M-31): Alpha-cleavage resulting in the loss of the •CH₂OH group is a characteristic fragmentation of primary alcohols, which would produce a stable dihydrobenzofuranyl cation at m/z 119.[4]

  • Formation of a tropylium-like ion: Rearrangement and fragmentation of the dihydrobenzofuran ring structure could lead to characteristic aromatic fragments.[4]

Comparative Analysis with 2,3-Dihydro-2-methylbenzofuran

To provide context for the predicted fragmentation, a comparison is made with the known mass spectrum of 2,3-Dihydro-2-methylbenzofuran (C₉H₁₀O, MW: 134.18 g/mol ).[5][6] This compound shares the dihydrobenzofuran core but has a methyl group instead of a methanol group. Its primary fragmentation is the loss of the methyl group (•CH₃, M-15) to form a very stable oxonium ion at m/z 119, which is often the base peak.[5][6]

Data Presentation

The following table summarizes the predicted key ions for this compound and compares them with the observed ions for 2,3-Dihydro-2-methylbenzofuran.

m/z ValueProposed Fragment IonProposed Fragmentation Pathway for this compoundm/z ValueObserved Fragmentation for 2,3-Dihydro-2-methylbenzofuran[5][6]
150[C₉H₁₀O₂]⁺˙Molecular Ion (M⁺˙)134Molecular Ion (M⁺˙)
149[C₉H₉O₂]⁺Loss of •H (M-1)133Loss of •H (M-1)
133[C₉H₉O]⁺Loss of •OH (M-17)119Loss of •CH₃ (M-15) (Base Peak)
132[C₉H₈O]⁺˙Loss of H₂O (M-18)91Aromatic fragment [C₇H₇]⁺
121[C₈H₉O]⁺Loss of •CHO (M-29)--
119[C₈H₇O]⁺Loss of •CH₂OH (M-31)--

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent like methanol or dichloromethane (1 mL).

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is suitable.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Transfer Line Temperature: Set to 280°C to prevent condensation.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire data in full scan mode.

4. Data Analysis:

  • The resulting mass spectrum is analyzed by identifying the molecular ion peak and the major fragment ions.

  • The fragmentation pattern is then compared against spectral libraries (like NIST) and known fragmentation mechanisms to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

G Predicted Fragmentation of this compound M [C9H10O2]+• m/z = 150 Molecular Ion F149 [C9H9O2]+ m/z = 149 M->F149 - •H F132 [C9H8O]+• m/z = 132 M->F132 - H2O F119 [C8H7O]+ m/z = 119 (Likely Base Peak) M->F119 - •CH2OH F91 [C7H7]+ m/z = 91 F119->F91 - CO

Caption: Predicted fragmentation of this compound.

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum LibrarySearch Library Search (NIST) Spectrum->LibrarySearch Interpretation Structural Elucidation LibrarySearch->Interpretation

Caption: General workflow for GC-MS analysis.

References

A Comparative Guide to the Catalytic Efficiency of Rhodium vs. Palladium in Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, necessitating efficient and selective synthetic methodologies. Both rhodium and palladium catalysts have emerged as powerful tools for the construction of this heterocyclic core, each presenting distinct advantages and limitations. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to aid researchers in catalyst selection and methods development.

At a Glance: Rhodium vs. Palladium

FeatureRhodium CatalystsPalladium Catalysts
Primary Approach C-H Activation, [3+2] AnnulationCross-Coupling, Annulation, C-H activation
Common Substrates Phenols with directing groups, Alkenylphenolso-Halophenols, Allylphenols, Phenols
Key Strengths High regioselectivity, Good functional group tolerance, Milder reaction conditions in some cases.Broad substrate scope, Well-established methodologies, High yields achievable.
Common Oxidants Often redox-neutral or uses internal oxidantsCu(OAc)₂, AgOAc, O₂
Typical Catalyst Loading 1-5 mol%1-10 mol%

Comparative Analysis of Catalytic Performance

C-H Activation and Annulation Strategies

Rhodium catalysts, particularly Rh(III) complexes, have been extensively used in C-H activation-initiated annulation reactions to construct dihydrobenzofurans. A common strategy involves the coupling of N-phenoxyacetamides with various partners like alkynes or alkenes.

Palladium catalysts are also capable of mediating C-H activation/annulation cascades. These reactions often require an oxidant to regenerate the active Pd(II) species.

Table 1: Comparison of Rh(III) and Pd(II)-Catalyzed [3+2] Annulation for Dihydrobenzofuran Synthesis

Catalyst SystemSubstrate 1Substrate 2Product Yield (%)Temp. (°C)Time (h)Ref.
[CpRhCl₂]₂/NaOAcN-phenoxyacetamidePropargylic monofluoroalkyne35-788012[1][2]
[CpRhCl₂]₂/NaOAcN-phenoxyacetamideCyclopropylidenemethyl alkene37-8010012[2]
Pd(OAc)₂/CuCl₂/TBABAlkenyl etherAlkynyl oxime ether41-868024[2]

This table presents data from different studies and is intended for illustrative comparison of reaction types. Direct comparison of efficiency is limited by variations in substrates and conditions.

From the data, both rhodium and palladium catalysts can afford good to excellent yields in annulation reactions. Rhodium catalysis often proceeds via a redox-neutral pathway, which can be an advantage when dealing with sensitive functional groups. Palladium-catalyzed reactions, while highly effective, frequently necessitate an external oxidant.

Intramolecular Cyclization of Allylic Phenols

The intramolecular cyclization of ortho-allylphenols and related substrates is another key strategy for dihydrobenzofuran synthesis.

Table 2: Comparison of Catalytic Systems for Intramolecular Cyclization

Catalyst SystemSubstrateProduct Yield (%)Temp. (°C)Time (h)Ref.
Ir/(S)-DTBM-SEGPHOSAllylic aryl etherup to 99 (ee)10024
Pd(OAc)₂/ligand2-Allylphenol derivativeup to 9310012

Note: While the table includes an Iridium catalyst for comparison of a similar transformation, it highlights the high enantioselectivity achievable. Palladium systems for this type of reaction are well-established and provide high yields.

Experimental Protocols

Representative Rhodium-Catalyzed [3+2] Annulation

Synthesis of 3-Alkylidene-2,3-dihydrobenzofurans [1][2]

A mixture of N-phenoxyacetamide (0.2 mmol), a cyclopropylidenemethyl alkene (0.3 mmol), [Cp*RhCl₂]₂ (3 mol%), and NaOAc (1.5 equiv.) in 1,4-dioxane (2 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-alkylidene-2,3-dihydrobenzofuran.

Representative Palladium-Catalyzed Annulation

Synthesis of Polycyclic Dihydrobenzofurans [2]

To a solution of an alkenyl ether (0.2 mmol) and an alkynyl oxime ether (0.24 mmol) in toluene (2 mL) is added Pd(OAc)₂ (5 mol%), CuCl₂ (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.5 equiv.). The reaction mixture is stirred at 80 °C for 24 hours under an air atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Mechanistic Pathways and Workflows

The catalytic cycles for rhodium and palladium in dihydrobenzofuran synthesis share some conceptual similarities but differ in the specific elementary steps.

Rhodium_Catalytic_Cycle Rh_III [Cp*Rh(III)] Intermediate1 Rhodacycle Intermediate Rh_III->Intermediate1 Substrate1 N-Phenoxyacetamide Substrate1->Rh_III C-H Activation Substrate2 Alkene/Alkyne Intermediate1->Substrate2 Coordinative Insertion Intermediate2 Insertion Product Substrate2->Intermediate2 Product Dihydrobenzofuran Intermediate2->Product Reductive Elimination Product->Rh_III Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh(III)-catalyzed dihydrobenzofuran synthesis.

Palladium_Catalytic_Cycle Pd_0 Pd(0) Pd_II Pd(II) Pd_0->Pd_II Re-oxidation Substrate1 o-Halophenol Pd_0->Substrate1 Oxidative Addition Intermediate1 Ar-Pd(II)-X Substrate1->Intermediate1 Substrate2 Alkene/Alkyne Intermediate1->Substrate2 Migratory Insertion Intermediate2 Insertion Intermediate Substrate2->Intermediate2 Product Dihydrobenzofuran Intermediate2->Product Reductive Elimination Product->Pd_0 Oxidant Oxidant Oxidant->Pd_II

Caption: Generalized catalytic cycle for Pd-catalyzed dihydrobenzofuran synthesis.

A systematic approach to catalyst selection and optimization is crucial for achieving high efficiency in dihydrobenzofuran synthesis.

Experimental_Workflow cluster_0 Catalyst Screening cluster_1 Optimization cluster_2 Analysis & Scale-up Metal_Selection Select Metal (Rh vs. Pd) Ligand_Screening Ligand Screening Metal_Selection->Ligand_Screening Solvent_Screening Solvent Screening Ligand_Screening->Solvent_Screening Temp_Opt Temperature Optimization Solvent_Screening->Temp_Opt Conc_Opt Concentration Optimization Temp_Opt->Conc_Opt Time_Opt Reaction Time Optimization Conc_Opt->Time_Opt Yield_Analysis Yield & Selectivity Analysis Time_Opt->Yield_Analysis Scale_Up Gram-Scale Synthesis Yield_Analysis->Scale_Up

Caption: General workflow for catalyst selection and reaction optimization.

Conclusion

Both rhodium and palladium catalysts are highly effective for the synthesis of dihydrobenzofurans, each with its own set of advantages.

  • Rhodium catalysts excel in C-H activation strategies, often under redox-neutral conditions, which can be beneficial for substrates with sensitive functional groups.

  • Palladium catalysts offer a broader range of well-established methodologies, including cross-coupling and annulation reactions, and can often achieve very high yields.

The choice between rhodium and palladium will ultimately depend on the specific synthetic strategy, the nature of the starting materials, and the desired functional group tolerance. For C-H activation of phenols with directing groups, rhodium may be the catalyst of choice. For cross-coupling approaches starting from halo-phenols, palladium remains the industry standard. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic routes to valuable dihydrobenzofuran derivatives.

References

A Comparative Guide to the Synthesis of Dihydrobenzofurans: Metal-Free vs. Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of dihydrobenzofuran scaffolds is of paramount importance due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of metal-free and transition-metal catalyzed approaches for the synthesis of these valuable heterocyclic compounds. By presenting key quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed decisions in the selection of synthetic strategies.

The construction of the dihydrobenzofuran core, a key structural motif in numerous natural products and pharmaceuticals, has been a significant focus of synthetic organic chemistry.[1] Historically, synthetic routes often involved harsh reaction conditions and limited substrate scope.[1][2] However, recent years have witnessed the development of sophisticated and efficient methodologies, broadly categorized into transition-metal catalyzed and metal-free strategies.[1][3][4][5] Transition-metal catalysis, employing elements like rhodium, palladium, copper, and gold, offers powerful tools for C-H activation, cross-coupling, and cycloaddition reactions, often leading to high yields and stereoselectivities.[3][4] Conversely, the growing emphasis on green and sustainable chemistry has spurred the exploration of metal-free alternatives, including organocatalysis, photocatalysis, and base-induced cyclizations, which avoid the cost and potential toxicity associated with residual metals.[1][2][5]

This guide will delve into a comparative analysis of these two major paradigms, providing a clear overview of their respective advantages and limitations.

Quantitative Data Comparison

The following tables summarize key performance indicators for representative metal-catalyzed and metal-free synthetic routes to dihydrobenzofurans, offering a direct comparison of their efficacy.

Table 1: Performance Metrics of Selected Transition-Metal Catalyzed Syntheses of Dihydrobenzofurans

Catalyst SystemSubstrate 1Substrate 2Product Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Enantioselectivity (ee %)
[RhCpCl₂]₂/AgSbF₆N-Phenoxyacetamide1,3-Diene8512802.595 (with chiral ligand)
Pd(OAc)₂/CPhos2-AllylphenolAryl triflate81181005N/A
CuCl/(S,S)-QuinoxPAryl pinacolboronic esterUnactivated Ketone792460596
AuCl(IPr)/AgOTf1,3-EnynePhenol883252N/A

Table 2: Performance Metrics of Selected Metal-Free Syntheses of Dihydrobenzofurans

Catalyst/PromoterSubstrate 1Substrate 2Product Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Enantioselectivity (ee %)
SquaramidePhenol derivativeα-Bromonitroalkene9248255>99
Triflic Acid (TfOH)p-Quinone methideα-Aryl diazoacetate951020N/A
Eosin Y (photocatalyst)2-AllylphenolAlkyl Iodide690.6252N/A
K₂S₂O₈Alkenyl-substituted phenolSodium halide751280N/A (promoter)N/A

Mechanistic Pathways and Experimental Workflows

To visualize the fundamental differences in reaction mechanisms and the general workflow of this comparative study, the following diagrams are provided.

Transition_Metal_Catalyzed_Mechanism cluster_catalytic_cycle Catalytic Cycle S1 Substrate 1 Int1 Oxidative Addition or C-H Activation S1->Int1 S2 Substrate 2 Int2 Migratory Insertion or Coordination S2->Int2 Cat M(0) or M(III) Catalyst Cat->Int1 Int1->Int2 Int3 Reductive Elimination Int2->Int3 Int3->Cat Catalyst Regeneration P Dihydrobenzofuran Int3->P

A generalized mechanistic pathway for transition-metal catalyzed dihydrobenzofuran synthesis.

Metal_Free_Mechanism cluster_organocatalysis Organocatalytic Pathway S3 Substrate A Act_S3 Activated Substrate A S3->Act_S3 S4 Substrate B Add Nucleophilic Addition S4->Add OrgCat Organocatalyst (e.g., Squaramide) OrgCat->Act_S3 Act_S3->Add Cyclize Intramolecular Cyclization Add->Cyclize Cyclize->OrgCat Catalyst Regeneration P2 Dihydrobenzofuran Cyclize->P2

A representative mechanistic pathway for organocatalyzed dihydrobenzofuran synthesis.

Comparative_Study_Workflow cluster_workflow Comparative Study Workflow LitSearch Literature Search (Metal-Free vs. Metal-Catalyzed) DataExtract Data Extraction (Yields, Conditions, Protocols) LitSearch->DataExtract TableGen Quantitative Data Tabulation DataExtract->TableGen DiagramGen Mechanism & Workflow Visualization (Graphviz) DataExtract->DiagramGen Analysis Comparative Analysis (Pros & Cons) TableGen->Analysis DiagramGen->Analysis Guide Publish Comparison Guide Analysis->Guide

Workflow for the comparative study of dihydrobenzofuran synthesis methodologies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Transition-Metal Catalyzed Synthesis: Rh(III)-Catalyzed [3+2] Annulation

This protocol describes the synthesis of a dihydrobenzofuran derivative via a rhodium(III)-catalyzed C-H activation and [3+2] annulation of an N-phenoxyacetamide with a 1,3-diene.[6][7][8]

  • Materials: [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), N-phenoxyacetamide (1.0 equiv), 1,3-diene (1.2 equiv), and 1,2-dichloroethane (DCE) as the solvent.

  • Procedure: To an oven-dried Schlenk tube were added [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg) and AgSbF₆ (0.02 mmol, 6.9 mg). The tube was evacuated and backfilled with argon three times. N-phenoxyacetamide (0.2 mmol, 1.0 equiv) and DCE (1.0 mL) were then added. The mixture was stirred at room temperature for 5 minutes, followed by the addition of the 1,3-diene (0.24 mmol, 1.2 equiv). The reaction mixture was then stirred at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired dihydrobenzofuran product.

Metal-Free Synthesis: Organocatalytic Enantioselective [4+1] Cyclization

This protocol details the enantioselective synthesis of a dihydrobenzofuran derivative using a bifunctional squaramide organocatalyst.[4][9]

  • Materials: Quinine-derived squaramide catalyst (5 mol%), phenol derivative (1.0 equiv), (Z)-α-bromonitroalkene (1.2 equiv), and toluene as the solvent.

  • Procedure: To a vial were added the phenol derivative (0.1 mmol, 1.0 equiv) and the squaramide catalyst (0.005 mmol). Toluene (1.0 mL) was added, and the mixture was stirred at room temperature for 10 minutes. The (Z)-α-bromonitroalkene (0.12 mmol, 1.2 equiv) was then added, and the reaction mixture was stirred at 25 °C for 48 hours.

  • Work-up and Purification: The reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to yield the enantiomerically enriched dihydrobenzofuran.

Discussion and Conclusion

Transition-Metal Catalysis:

  • Advantages: Transition-metal catalyzed methods generally exhibit high efficiency and broad substrate scope, allowing for the synthesis of complex and diverse dihydrobenzofuran derivatives.[3][4] Many of these reactions proceed with high chemo-, regio-, and stereoselectivity.[6] The development of asymmetric catalysis in this area has enabled the synthesis of chiral dihydrobenzofurans with high enantiomeric excess.[3]

  • Disadvantages: A significant drawback is the cost and toxicity of the metal catalysts.[2] The need for often sensitive and expensive ligands, as well as inert reaction conditions, can add to the complexity and cost of the synthesis. Furthermore, the removal of residual metal from the final product is a critical concern, especially in the context of pharmaceutical applications.

Metal-Free Synthesis:

  • Advantages: Metal-free approaches are often more environmentally friendly and cost-effective.[1][2] They eliminate the problem of metal contamination in the final product. The use of organocatalysts can provide excellent enantioselectivity, sometimes surpassing that of metal-based systems.[9] Photocatalytic methods offer the advantage of mild reaction conditions, often proceeding at room temperature with short reaction times.

  • Disadvantages: The substrate scope of metal-free reactions can sometimes be more limited compared to their transition-metal catalyzed counterparts.[2] Some organocatalytic reactions may require higher catalyst loadings or longer reaction times.[9] While significant progress has been made, achieving high levels of stereocontrol in some metal-free systems remains a challenge.

References

A Comparative Guide to the Bioactivity of Novel (2,3-Dihydrobenzofuran-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comparative analysis of the bioactivity of novel derivatives of (2,3-Dihydrobenzofuran-6-yl)methanol, with a focus on their anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development in this area.

Comparative Bioactivity Data

The following table summarizes the in vitro anti-inflammatory activity of a key this compound derivative, L-651,896, against crucial enzymes and cellular systems involved in the inflammatory cascade. This data serves as a benchmark for the evaluation of new analogs.

CompoundTarget/AssaySystemIC50 (µM)Reference
L-651,8965-LipoxygenaseRat Basophilic Leukemia Cells0.1[1]
L-651,896Leukotriene SynthesisHuman Polymorphonuclear Leukocytes (PMNs)0.4[1]
L-651,896Leukotriene SynthesisMouse Macrophages0.1[1]
L-651,896Prostaglandin E2 SynthesisMouse Peritoneal Macrophages1.1[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to validate the bioactivity of these compounds, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Leukotrienes Leukotrienes (e.g., LTB4) Arachidonic_Acid->Leukotrienes 5-LOX Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX PLA2 Phospholipase A2 LOX Lipoxygenase (e.g., 5-LOX) COX Cyclooxygenase (COX-1/2) Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation L651896 This compound Derivatives (e.g., L-651,896) L651896->LOX Inhibition L651896->COX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound Derivatives.

Experimental_Workflow Start Start: Synthesized This compound Derivatives In_Vitro_Assays In Vitro Bioassays Start->In_Vitro_Assays LOX_Assay 5-Lipoxygenase Inhibition Assay In_Vitro_Assays->LOX_Assay COX_Assay Cyclooxygenase Inhibition Assay In_Vitro_Assays->COX_Assay Leukotriene_Assay Leukotriene Synthesis Inhibition Assay In_Vitro_Assays->Leukotriene_Assay PGE2_Assay Prostaglandin E2 Synthesis Inhibition Assay In_Vitro_Assays->PGE2_Assay Data_Analysis Data Analysis (IC50 Determination) LOX_Assay->Data_Analysis COX_Assay->Data_Analysis Leukotriene_Assay->Data_Analysis PGE2_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

Caption: General Experimental Workflow for Bioactivity Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL) Cells

This assay measures the ability of a compound to inhibit the 5-lipoxygenase enzyme, which is crucial for the production of leukotrienes.

  • Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach the desired confluency.

  • Enzyme Preparation: The cells are harvested, washed, and then sonicated to release the cellular contents, including the 5-lipoxygenase enzyme. The cell lysate is then centrifuged to obtain a supernatant containing the enzyme.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the test compound or vehicle control.

    • The reaction is initiated by adding arachidonic acid, the substrate for 5-lipoxygenase.

    • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

    • The amount of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-lipoxygenase reaction, is quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Leukotriene Synthesis Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNs)

This cellular assay assesses the ability of a compound to inhibit the synthesis of leukotrienes in primary human immune cells.

  • PMN Isolation: Human PMNs are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Procedure:

    • Isolated PMNs are pre-incubated with the test compound or vehicle control.

    • The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

    • After a specific incubation period, the reaction is terminated, and the cells are pelleted by centrifugation.

    • The supernatant, containing the released leukotrienes (e.g., LTB4), is collected.

    • The concentration of leukotrienes is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of leukotriene synthesis.

Prostaglandin E2 Synthesis Inhibition Assay in Mouse Peritoneal Macrophages

This assay evaluates the inhibitory effect of a compound on the production of prostaglandin E2 (PGE2), a key mediator of inflammation.

  • Macrophage Isolation: Peritoneal macrophages are harvested from mice following the intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate).

  • Assay Procedure:

    • The isolated macrophages are plated in culture wells and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound or vehicle.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

    • After an overnight incubation, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is quantified using an ELISA or RIA kit.

  • Data Analysis: The percentage of PGE2 synthesis inhibition is determined for each compound concentration, and the IC50 value is calculated.

References

The Influence of 6-Position Substituents on the Biological Activity of Dihydrobenzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Modifications at the 6-position of this ring system have been a key strategy for modulating potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted dihydrobenzofuran analogs, with a focus on their anticancer and antifungal properties, supported by experimental data and detailed methodologies.

Anticancer Activity of 6-Substituted Dihydrobenzofuran Analogs

Recent studies have explored the incorporation of a benzofuran moiety at the 6-position of Hexamethylene Amiloride (6-HMA) to develop potent inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis. The SAR of these compounds reveals critical insights into the structural requirements for anticancer activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of 6-HMA-based benzofuran derivatives against uPA and their cytotoxicity against cancer cell lines.

Compound ID6-Position Substituent on HMA CoreuPA Inhibition (Ki, nM)Cytotoxicity (IC50, µM)
1 2-Benzofuranyl183Not Reported
2 4-Fluoro-2-benzofuranyl880.43

Data sourced from a 2022 review on benzofuran derivatives with anticancer activity.[1]

Structure-Activity Relationship Insights

The data indicates that the addition of a benzofuran group to the 6-position of the HMA scaffold results in a compound with significant uPA inhibitory potency.[1] A key observation is the twofold increase in potency when a fluorine atom is introduced at the 4-position of the 2-benzofuranyl substituent.[1] This suggests that halogen substitutions at the para position of the benzofuran ring can lead to more favorable hydrophobic interactions within the target's binding site, thereby enhancing inhibitory activity.[1]

SAR_Anticancer cluster_HMA HMA Core cluster_Activity Biological Activity HMA Hexamethylene Amiloride (HMA) Benzofuran 2-Benzofuranyl HMA->Benzofuran Addition of benzofuran FluoroBenzofuran 4-Fluoro-2-benzofuranyl HMA->FluoroBenzofuran Addition of fluorinated benzofuran Potency uPA Inhibition Potency Benzofuran->Potency Ki = 183 nM FluoroBenzofuran->Potency Ki = 88 nM (2x increase) Cytotoxicity Cytotoxicity FluoroBenzofuran->Cytotoxicity IC50 = 0.43 µM SAR_Antifungal cluster_Core Core Structure cluster_Substituents 5-Position Amine Substituents cluster_Activity Antifungal Activity (MIC/MFC) Core 6-(2-Benzofuran) Pyrazine Amiloride Amiloride Core->Amiloride Pyrrolidine Pyrrolidine Core->Pyrrolidine Piperidine Piperidine Core->Piperidine HMA HMA (Azepane) Core->HMA Oxazapane 1,4-Oxazapane Core->Oxazapane LowActivity Inactive (>16 / >16 µg/mL) Amiloride->LowActivity Pyrrolidine->LowActivity HighActivity Active (16 / 16 µg/mL) Piperidine->HighActivity HMA->HighActivity Oxazapane->LowActivity Experimental_Workflow cluster_Anticancer Anticancer Evaluation cluster_Antifungal Antifungal Evaluation uPA_Assay uPA Enzyme Inhibition Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT) Ki_Value Ki_Value uPA_Assay->Ki_Value Determine Ki IC50_Value IC50_Value Cytotoxicity_Assay->IC50_Value Determine IC50 MIC_Assay MIC Determination (Broth Microdilution) MFC_Assay MFC Determination MIC_Assay->MFC_Assay MIC_Value MIC_Value MIC_Assay->MIC_Value Determine MIC MFC_Value MFC_Value MFC_Assay->MFC_Value Determine MFC Start 6-Substituted Dihydrobenzofuran Analogs Start->uPA_Assay Start->MIC_Assay

References

A Comparative Guide to the Potential Biological Activities of (2,3-Dihydrobenzofuran-6-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This guide provides a comparative framework for evaluating the biological potential of (2,3-Dihydrobenzofuran-6-yl)methanol and its positional isomers: (2,3-Dihydrobenzofuran-4-yl)methanol, (2,3-Dihydrobenzofuran-5-yl)methanol, and (2,3-Dihydrobenzofuran-7-yl)methanol. While direct comparative experimental data for these specific isomers is not currently available in the public domain, this document outlines the key biological activities associated with the 2,3-dihydrobenzofuran core, including antioxidant, cytotoxic, and antimicrobial effects.[1][4][5][6] Detailed experimental protocols for assays relevant to these activities are provided to facilitate future research and a direct comparison of these compounds.

Introduction

The position of substituents on an aromatic ring can significantly influence the biological activity of a molecule. In the case of (2,3-Dihydrobenzofuran-yl)methanol isomers, the location of the hydroxymethyl group (-CH₂OH) on the benzene portion of the molecule is expected to alter its electronic properties, lipophilicity, and steric interactions with biological targets. This, in turn, could lead to variations in antioxidant potential, cytotoxicity against cancer cell lines, and antimicrobial efficacy. This guide serves as a foundational resource for researchers aiming to investigate and compare these properties.

Potential Biological Activities and Structure-Activity Relationships

Based on studies of various substituted 2,3-dihydrobenzofuran derivatives, the following biological activities are of primary interest for the comparative analysis of (2,3-Dihydrobenzofuran-yl)methanol isomers.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of 2,3-dihydrobenzofuran derivatives, particularly those with hydroxyl substitutions on the aromatic ring.[1][7] The phenolic hydroxyl group is a key contributor to radical scavenging activity. While the target molecules are hydroxymethyl-substituted, their potential to act as antioxidants should be evaluated. The position of the hydroxymethyl group may influence the molecule's ability to donate a hydrogen atom or stabilize radical species.

Cytotoxic Activity

The 2,3-dihydrobenzofuran nucleus is present in a number of compounds with demonstrated cytotoxic effects against various cancer cell lines.[4][5][8] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of cell proliferation. The isomeric position of the methanol group could affect the molecule's interaction with cellular targets and thus its cytotoxic potency and selectivity.

Antimicrobial Activity

Derivatives of 2,3-dihydrobenzofuran have been reported to exhibit activity against a range of bacterial and fungal pathogens.[1][6][9] The overall lipophilicity and electronic properties of the molecule, which are influenced by the substituent position, can play a crucial role in its ability to penetrate microbial cell membranes and interact with intracellular targets.

Proposed Comparative Experimental Data

To date, a direct comparison of the biological activities of this compound and its isomers is lacking in the scientific literature. To address this knowledge gap, the following table outlines the proposed experiments and the type of quantitative data that should be collected.

Biological ActivityAssayKey Metric(2,3-Dihydrobenzofuran-4-yl)methanol(2,3-Dihydrobenzofuran-5-yl)methanolThis compound(2,3-Dihydrobenzofuran-7-yl)methanol
Antioxidant DPPH Radical Scavenging AssayIC₅₀ (µg/mL)Data to be generatedData to be generatedData to be generatedData to be generated
Cytotoxicity MTT Assay on HeLa cell lineIC₅₀ (µM)Data to be generatedData to be generatedData to be generatedData to be generated
Antimicrobial Agar Well Diffusion Assay (vs. S. aureus)Zone of Inhibition (mm)Data to be generatedData to be generatedData to be generatedData to be generated
Antimicrobial Agar Well Diffusion Assay (vs. E. coli)Zone of Inhibition (mm)Data to be generatedData to be generatedData to be generatedData to be generated

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in-vitro antioxidant activity of chemical compounds.[10]

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in color can be measured spectrophotometrically at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compounds: Prepare a stock solution of each (2,3-Dihydrobenzofuran-yl)methanol isomer in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a positive control, use ascorbic acid at the same concentrations as the test compounds.

    • As a negative control, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Add_to_Plate Add 100 µL Isomer Dilution and 100 µL DPPH to Wells DPPH_Sol->Add_to_Plate Test_Cmpds Prepare Serial Dilutions of Isomers Test_Cmpds->Add_to_Plate Incubate Incubate 30 min in the Dark Add_to_Plate->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of each (2,3-Dihydrobenzofuran-yl)methanol isomer in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_Cmpds Add Isomer Dilutions to Cells Seed_Cells->Add_Cmpds Incubate_24h Incubate 24-48h Add_Cmpds->Incubate_24h Add_MTT Add MTT Solution Incubate 3-4h Incubate_24h->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.
Agar Well Diffusion Assay for Antimicrobial Activity

This method is widely used to screen for antimicrobial activity of chemical compounds.[14][15][16][17]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is introduced into the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in sterile saline or broth.

  • Agar Plate Preparation:

    • Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

    • Spread the microbial inoculum evenly over the surface of the agar using a sterile swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application:

    • Prepare solutions of each (2,3-Dihydrobenzofuran-yl)methanol isomer at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells.

    • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_application Application cluster_incubation_measurement Incubation & Measurement Inoculate_Plate Inoculate Agar Plate with Microorganism Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Cmpds Add Isomer Solutions to Wells Create_Wells->Add_Cmpds Incubate_24h Incubate 18-24h Add_Cmpds->Incubate_24h Measure_Zone Measure Zone of Inhibition (mm) Incubate_24h->Measure_Zone

References

A Comparative Guide to Analytical Techniques for Purity Assessment of (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (2,3-Dihydrobenzofuran-6-yl)methanol is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, complete with supporting data, detailed experimental protocols, and workflow visualizations.

Comparison of Analytical Techniques

A multi-tiered approach employing orthogonal analytical techniques is crucial for a comprehensive purity assessment. The primary methods for a compound such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Complementary techniques like Differential Scanning Calorimetry (DSC) can also provide valuable information.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile and thermally labile compounds. When coupled with a UV detector, HPLC allows for the quantification of the main component relative to its impurities, providing a percentage purity based on peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy stands out as a primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.[1][2][3][4] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for a direct comparison to a certified internal standard of known purity.[1][3]

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline substances.[5] The method is based on the principle that impurities lower the melting point of a substance. By analyzing the melting endotherm, the mole percent purity can be calculated using the van't Hoff equation.[5]

Data Presentation: Quantitative Performance Comparison

The selection of an analytical technique is often guided by its quantitative performance characteristics. The following table summarizes typical performance data for the discussed techniques in the context of pharmaceutical impurity profiling.

Validation ParameterHPLC-UVGC-MSqNMRDSC
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.05%~0.1%0.1 - 2 mol%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.003 - 0.15%~0.3%0.3 - 5 mol%
Precision (%RSD) < 2%< 5%< 1%1 - 5%
Accuracy (Recovery) 98 - 102%95 - 105%99 - 101%N/A
Purity Range 90 - 100%90 - 100%95 - 100%98 - 99.9 mol%

Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and the nature of the impurities.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and adaptation of analytical methods. The following sections outline model methodologies for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Start with a lower concentration of Acetonitrile and gradually increase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the detection and identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the determination of absolute purity using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.7 mL) to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for determining purity based on melting point depression.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a pan.

  • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Program: Heat the sample through its melting range.

  • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation.

Mandatory Visualization

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_3 Orthogonal Purity Confirmation cluster_4 Final Purity Assessment start Sample of this compound hplc_screening HPLC-UV Screening (Preliminary Purity & Impurity Profile) start->hplc_screening gcms_screening GC-MS Screening (Volatile Impurities) start->gcms_screening hplc_quant Validated HPLC-UV Method (Relative Purity) hplc_screening->hplc_quant lcms_id LC-MS/MS (Non-volatile Impurity ID) hplc_screening->lcms_id gcms_id GC-MS Library Search (Volatile Impurity ID) gcms_screening->gcms_id qnmr_analysis qNMR Analysis (Absolute Purity) final_report Comprehensive Purity Report qnmr_analysis->final_report hplc_quant->final_report lcms_id->final_report gcms_id->final_report dsc_analysis DSC Analysis (Purity of Crystalline Material) dsc_analysis->final_report

Purity Assessment Workflow
Logical Relationship for Method Selection

The choice of analytical technique depends on the specific question being addressed in the purity assessment.

Method_Selection cluster_0 Primary Question cluster_1 Recommended Technique question What is the primary analytical need? hplc HPLC-UV question->hplc Routine Purity & Non-volatile Impurities gcms GC-MS question->gcms Volatile & Thermally Stable Impurities qnmr qNMR question->qnmr Absolute Purity & Primary Standard Qualification dsc DSC question->dsc Purity of a Crystalline Solid

Method Selection Guide

References

Safety Operating Guide

Proper Disposal Procedures for (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides a comprehensive guide to the proper disposal procedures for (2,3-Dihydrobenzofuran-6-yl)methanol, a compound utilized in various research and development applications. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), a conservative approach assuming the substance is hazardous is mandated.

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is crucial to adhere to strict safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response: In the event of a spill, immediately evacuate the area and alert laboratory personnel. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation: Treat all this compound waste, including contaminated labware and absorbent materials, as hazardous chemical waste. Segregate this waste from other waste streams to prevent unintended chemical reactions.

2. Containerization: Collect waste in a chemically compatible, leak-proof container with a secure screw-top lid. Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

3. Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • Chemical Name: this compound

  • CAS Number: 1083168-69-7

  • Hazard Identification: Based on a conservative assessment, label as "Harmful," "Irritant."

  • Principal Investigator/Laboratory Contact Information.

4. Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

5. Disposal Request: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.

Assumed Hazard Data

In the absence of a specific SDS, the following hazard classifications are assumed for this compound based on the known hazards of similar chemical structures.

Hazard ClassAssumed GHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Disposal Decision Workflow

The following diagram outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound IsHazardous Assume waste is hazardous Start->IsHazardous Segregate Segregate from other waste streams IsHazardous->Segregate Yes Improper Improper Disposal (Drain/Trash) IsHazardous->Improper No (Do Not Assume) Containerize Collect in a compatible, sealed, and labeled container Segregate->Containerize Label Label with: - 'Hazardous Waste' - Chemical Name & CAS# - Assumed Hazards - Accumulation Date - Lab Contact Containerize->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Request pickup from Environmental Health & Safety Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Decision workflow for the disposal of this compound.

Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzofuran-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (2,3-Dihydrobenzofuran-6-yl)methanol (CAS 1083168-69-7). Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body PartPPE SpecificationRationale
Eyes Chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards.[1]Protects against splashes and airborne particles.
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential absorption.
Body Laboratory coat, long pants, and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory Not required under normal use conditions with adequate ventilation. A particle filter respirator may be used if dust formation is likely.[1]Prevents inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Ground and bond containers and receiving equipment when transferring to prevent static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.[1]

A logical workflow for the safe handling of this compound is depicted below.

Workflow for Handling this compound A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experimental Procedure D->E F Clean Workspace and Equipment E->F G Segregate and Label Waste E->G H Store Compound Properly E->H F->G J Remove and Dispose of PPE F->J I Dispose of Waste via Licensed Contractor G->I I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationFirst Aid / Response Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This compound should be treated as hazardous chemical waste.

  • As it is a non-halogenated organic compound, it should be segregated from halogenated waste streams to potentially reduce disposal costs.

Disposal Procedure:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 2
(2,3-Dihydrobenzofuran-6-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。